NBI-6024
描述
This compound is a Protein drug with a maximum clinical trial phase of I and has 1 investigational indication.
an altered-peptide ligand, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide
属性
Key on ui mechanism of action |
NBI-6024 is designed specifically to generate an immune response that could result in preservation of beta-islet cell function in patients with Type I diabetes or juvenile-onset diabetes. Because there is progressive beta-islet destruction in Type I diabetes, an early intervention strategy with a product like NBI-6024 could delay or prevent insulin dependence. |
|---|---|
CAS 编号 |
239480-61-6 |
分子式 |
C66H112N20O21 |
分子量 |
1521.7 g/mol |
IUPAC 名称 |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H112N20O21/c1-30(2)21-43(81-54(96)36(12)75-58(100)42(17-19-49(91)92)80-65(107)52(34(9)10)86-63(105)45(23-32(5)6)84-61(103)46(24-38-25-70-29-74-38)83-56(98)39(67)28-87)60(102)76-37(13)55(97)82-44(22-31(3)4)62(104)85-51(33(7)8)64(106)77-35(11)53(95)72-26-47(88)78-41(16-18-48(89)90)59(101)79-40(15-14-20-71-66(68)69)57(99)73-27-50(93)94/h25,29-37,39-46,51-52,87H,14-24,26-28,67H2,1-13H3,(H,70,74)(H,72,95)(H,73,99)(H,75,100)(H,76,102)(H,77,106)(H,78,88)(H,79,101)(H,80,107)(H,81,96)(H,82,97)(H,83,98)(H,84,103)(H,85,104)(H,86,105)(H,89,90)(H,91,92)(H,93,94)(H4,68,69,71)/t35-,36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |
InChI 键 |
PHEWVCZHSBTZFX-DBCSJUPNSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)N |
产品来源 |
United States |
Foundational & Exploratory
NBI-6024 Altered Peptide Ligand: A Technical Overview for Researchers
An In-depth Examination of a Novel Immunomodulatory Agent for Type 1 Diabetes
Executive Summary
NBI-6024 is a synthetically modified peptide, known as an altered peptide ligand (APL), derived from the immunodominant B-chain of human insulin (amino acids 9-23). Developed as a potential therapeutic agent for type 1 diabetes, this compound was designed to modulate the autoimmune response that leads to the destruction of pancreatic β-cells. Preclinical studies in non-obese diabetic (NOD) mice demonstrated a promising mechanism of action, suggesting that this compound could shift the pathogenic T-helper 1 (Th1) immune response to a protective T-helper 2 (Th2) phenotype. However, subsequent clinical trials in humans with recent-onset type 1 diabetes did not show a significant clinical benefit in preserving β-cell function or reducing insulin requirements. This technical guide provides a comprehensive overview of this compound, including its structure, mechanism of action, preclinical and clinical data, and detailed experimental protocols for the key assays used in its evaluation.
Core Concepts: Structure and Mechanism of Action
This compound is an altered peptide ligand of the insulin B-chain epitope (residues 9-23). The native peptide sequence is a key target for autoreactive T-cells in type 1 diabetes. This compound was rationally designed with two amino acid substitutions: alanine replaces tyrosine at position 16 and cysteine at position 19 (16Y→A, 19C→A). These modifications were intended to alter the peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC), thereby modulating the downstream T-cell response.
The central hypothesis behind this compound's therapeutic potential was its ability to induce a shift in the T-helper cell balance from a pro-inflammatory Th1 phenotype, which is implicated in the autoimmune destruction of β-cells, to an anti-inflammatory and potentially protective Th2 phenotype. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th2 cells produce cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5).
dot
Preclinical Data in the Non-Obese Diabetic (NOD) Mouse Model
Preclinical evaluation of this compound in the NOD mouse, a well-established animal model for type 1 diabetes, demonstrated significant therapeutic potential.
In Vitro Characterization
-
T-Cell Proliferation: In vitro assays using T-cell clones from NOD mice showed that while the native insulin B (9-23) peptide induced robust proliferation of pathogenic T-cells, this compound did not. Furthermore, this compound was able to inhibit the proliferative response induced by the native peptide.
-
Cytokine Production: Vaccination of NOD mice with this compound led to the induction of strong cellular responses characterized by the production of Th2 cytokines, including IL-4 and IL-10, with a concurrent lack of IFN-γ production. These responses were cross-reactive with the native insulin B (9-23) peptide, suggesting that this compound could modulate the autoimmune response to the endogenous antigen.
In Vivo Efficacy
Subcutaneous administration of this compound to NOD mice, both before and after the onset of diabetes, resulted in a significant delay in the onset and a reduction in the overall incidence of the disease. This protective effect was attributed to the induction of a regulatory Th2-dominant immune response.
| Preclinical Study Parameter | Observation | Reference |
| T-Cell Proliferation (in vitro) | This compound did not induce proliferation of pathogenic T-cell clones and inhibited native peptide-induced proliferation. | |
| Cytokine Profile (in vitro) | Induced strong Th2 cytokine (IL-4, IL-10) production with no IFN-γ. | |
| In Vivo Efficacy (NOD Mice) | Delayed onset and reduced incidence of diabetes. |
Clinical Development and Outcomes
The promising preclinical data led to the clinical development of this compound for the treatment of recent-onset type 1 diabetes in humans.
Phase I Clinical Trial
A Phase I clinical trial was conducted to assess the safety and immunomodulatory effects of this compound in patients with recent-onset type 1 diabetes. The results suggested that treatment with this compound shifted the Th1 pathogenic responses towards a more protective Th2 regulatory phenotype. This was evidenced by a significant and dose-dependent reduction in the percentage of patients with Th1 responses to the native insulin B (9-23) peptide and an increase in IL-5 responses, a marker of a Th2 phenotype.
Phase II Clinical Trial (NCT00873561)
A randomized, placebo-controlled, dose-ranging Phase II clinical trial was conducted to evaluate the efficacy of this compound in preserving β-cell function in patients aged 10-35 with recently diagnosed type 1 diabetes. A total of 188 patients were randomized to receive subcutaneous injections of placebo or one of three doses of this compound (0.1 mg, 0.5 mg, or 1.0 mg) at baseline, weeks 2 and 4, and then monthly for 24 months.
The primary endpoint was the change in C-peptide concentration, a measure of endogenous insulin production. The results of the trial showed no significant difference in the mean peak C-peptide concentration at 24 months between any of the this compound treatment groups and the placebo group. Furthermore, there were no significant differences in daily insulin needs or in markers of immune function, such as islet antibodies and T-cell numbers. The treatment was found to be safe and well-tolerated.
| Phase II Clinical Trial Endpoint (24 months) | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) | Reference |
| Mean Peak C-peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 | |
| Average Daily Insulin Needs | Comparable across all groups | Comparable across all groups | Comparable across all groups | Comparable across all groups |
Experimental Protocols
T-Cell Proliferation Assay (NOD Mice)
This protocol is a generalized representation based on standard methods for assessing T-cell proliferation in response to antigenic stimulation.
dot
-
Cell Isolation: Spleens are harvested from NOD mice previously immunized with this compound or a control substance. A single-cell suspension of splenocytes is prepared.
-
Labeling: Cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Labeled splenocytes are cultured in 96-well plates in the presence of antigen-presenting cells (APCs) and the specific peptide of interest (this compound or native insulin B:9-23) at various concentrations.
-
Incubation: Plates are incubated for 72 to 96 hours to allow for cell division.
-
Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4). The proliferation is assessed by flow cytometry, where each cell division results in a halving of the CFSE fluorescence intensity.
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay for Cytokine Production
This protocol outlines the general steps for an ELISPOT assay to quantify cytokine-secreting cells.
dot
-
Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from study subjects are added to the wells along with the stimulating antigen (this compound or native insulin B:9-23).
-
Incubation: The plate is incubated, during which time activated T-cells secrete cytokines that are captured by the antibodies on the plate surface.
-
Detection: After washing away the cells, a biotinylated detection antibody specific for a different epitope of the target cytokine is added.
-
Visualization: A streptavidin-enzyme conjugate is added, followed by a substrate that produces an insoluble colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted, with each spot representing a single cytokine-producing cell.
Conclusion
This compound is a well-characterized altered peptide ligand that showed considerable promise in preclinical models of type 1 diabetes by its ability to modulate the autoimmune response from a pathogenic Th1 to a protective Th2 phenotype. Despite the strong scientific rationale and encouraging preclinical and Phase I data, a large-scale Phase II clinical trial did not demonstrate a clinical benefit in preserving β-cell function in patients with recent-onset type 1 diabetes. The development of this compound highlights the challenges in translating findings from animal models to human autoimmune diseases. The data and methodologies from the this compound program, however, remain a valuable resource for researchers in the field of immunology and drug development for autoimmune disorders.
NBI-6024: A Targeted Immunomodulatory Approach for Type 1 Diabetes
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NBI-6024 is an investigational immunomodulatory agent developed for the treatment of type 1 diabetes (T1D). It is an altered peptide ligand (APL) of the immunodominant insulin B-chain (9-23) epitope, designed to selectively retune the autoimmune response that underlies the destruction of pancreatic β-cells. Preclinical and early clinical studies have explored the potential of this compound to shift the pathogenic T-helper 1 (Th1) cell response to a protective T-helper 2 (Th2) phenotype. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways.
Introduction: The Challenge of Autoimmunity in Type 1 Diabetes
Type 1 diabetes is an autoimmune disease characterized by the progressive destruction of insulin-producing β-cells in the pancreatic islets of Langerhans by autoreactive T lymphocytes. A key pathogenic feature is the predominance of a Th1-mediated immune response, which involves the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ). A promising therapeutic strategy is to induce a state of immune tolerance by shifting this response towards a non-pathogenic Th2 phenotype, characterized by the production of regulatory cytokines like interleukin-4 (IL-4) and interleukin-5 (IL-5).
This compound was developed by Neurocrine Biosciences as a potential treatment for T1D based on this immunomodulatory approach.[1] It is a synthetic peptide analogue of the insulin B-chain (9-23) fragment, an important autoantigen in T1D.[2] Specifically, this compound has two amino acid substitutions: alanine replaces tyrosine at position 16 and cysteine at position 19 of the native peptide.[3] These modifications are intended to alter the peptide's interaction with the T-cell receptor (TCR), thereby modulating the downstream signaling cascade and skewing the T-cell response towards a Th2 phenotype.
Proposed Mechanism of Action
The core of this compound's mechanism of action lies in its function as an altered peptide ligand. The proposed mechanism involves the following key steps:
-
Antigen Presentation: this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. It is then processed and presented on the cell surface within the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules.
-
T-Cell Receptor Engagement: Naive or autoreactive CD4+ T-cells that recognize the native insulin B (9-23) peptide can also interact with the this compound/MHC complex via their T-cell receptors (TCRs).
-
Altered Signaling Cascade: The amino acid substitutions in this compound are hypothesized to lead to a suboptimal or altered signaling cascade upon TCR engagement compared to the native peptide. This altered signaling is believed to favor the differentiation of T-cells into the Th2 lineage.
-
Cytokine Shift: The resulting Th2 cells produce anti-inflammatory cytokines, including IL-4, IL-5, and IL-10. These cytokines can suppress the pro-inflammatory activity of pathogenic Th1 cells that are specific for the native insulin B (9-23) epitope, a phenomenon known as "immune deviation" or "bystander suppression."
-
Preservation of β-Cell Function: By dampening the autoimmune attack on pancreatic β-cells, this compound aims to preserve remaining β-cell mass and function, thereby slowing or halting the progression of T1D.
Preclinical Data in the NOD Mouse Model
The non-obese diabetic (NOD) mouse is a well-established animal model for T1D that shares many features with the human disease. Studies in NOD mice provided the initial proof-of-concept for the therapeutic potential of this compound.
In Vitro Immunomodulation
In vitro studies using splenocytes from NOD mice demonstrated that this compound was able to inhibit the proliferative responses of pathogenic T-cell clones specific for the native insulin B (9-23) peptide.[3] Furthermore, vaccination of NOD mice with this compound induced strong cellular responses characterized by the production of Th2 cytokines (IL-4 and IL-10) and not the Th1 cytokine IFN-γ.[2] These responses were cross-reactive with the native insulin B (9-23) peptide, suggesting that the Th2 response induced by this compound could regulate the endogenous pathogenic Th1 response.[3]
In Vivo Efficacy
Subcutaneous administration of this compound to NOD mice, both before and after the onset of diabetes, significantly delayed the onset and reduced the incidence of the disease.[3]
| Preclinical Efficacy of this compound in NOD Mice | |
| Study Design | Female NOD mice treated with this compound or vehicle control. |
| Treatment Regimen | Subcutaneous injections administered either before or after disease onset. |
| Primary Outcome | Incidence and onset of diabetes. |
| Key Finding | This compound substantially delayed the onset and reduced the incidence of diabetes.[3] |
Clinical Development and Human Data
This compound has been evaluated in phase I and phase II clinical trials in patients with recent-onset T1D.
Phase I Clinical Trial
A phase I study in patients with recent-onset T1D showed that administration of this compound was associated with a shift in the immune response from a Th1 to a Th2 phenotype.[4] This was evidenced by a significant, dose-dependent reduction in the percentage of patients with Th1 responses (IFN-γ production) to the native insulin B (9-23) peptide and this compound, and a significant increase in IL-5 responses (a Th2 cytokine) in patients who received this compound compared to placebo.[4]
Phase II Clinical Trial
A randomized, double-blind, placebo-controlled, dose-ranging phase II trial was conducted to evaluate the efficacy of this compound in preserving β-cell function in patients with recent-onset T1D.[5][6] A total of 188 patients (aged 10-35 years) were randomized to receive placebo or one of three doses of this compound (0.1, 0.5, or 1.0 mg) administered subcutaneously at baseline, weeks 2 and 4, and then monthly for 24 months.[5][6]
The primary endpoint was the change in β-cell function as measured by C-peptide levels during a mixed-meal tolerance test (MMTT). Unfortunately, the trial did not meet its primary endpoint. Treatment with this compound at any of the tested doses did not improve or maintain β-cell function compared to placebo.[5][6]
| Phase II Clinical Trial Results: C-Peptide Levels at 24 Months | ||||
| Treatment Group | Placebo | 0.1 mg this compound | 0.5 mg this compound | 1.0 mg this compound |
| Mean Peak C-Peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 |
| Source: Ziegler et al., Diabetes Care, 2009.[5][6] |
Fasting, stimulated peak, and area under the curve (AUC) C-peptide concentrations declined by approximately 60% over the 24-month treatment period in all groups, with no significant difference between the this compound and placebo groups.[5][6] Average daily insulin needs were also comparable across all groups at the end of the study.[5][6] No treatment-related changes in islet antibodies or T-cell numbers were observed.[5][6]
| Phase II Clinical Trial Results: Daily Insulin Needs at 24 Months | ||||
| Treatment Group | Placebo | 0.1 mg this compound | 0.5 mg this compound | 1.0 mg this compound |
| Average Daily Insulin (Units) | Not Reported | Not Reported | Not Reported | Not Reported |
| Note: While the exact values were not provided in the abstract, the study concluded that daily insulin needs were comparable between the four groups.[5][6] |
Experimental Protocols
The following are representative protocols for the key experiments used to evaluate the mechanism of action and efficacy of this compound. These are based on standard methodologies and the descriptions provided in the publications.
NOD Mouse Splenocyte Proliferation Assay
Objective: To assess the ability of this compound to modulate T-cell proliferation in response to the native insulin B (9-23) peptide.
Methodology:
-
Splenocyte Isolation: Spleens are aseptically removed from NOD mice. A single-cell suspension is prepared by mechanical disruption and passage through a cell strainer. Red blood cells are lysed using a suitable lysis buffer.
-
Cell Culture: Splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Assay Setup: Cells are plated in 96-well flat-bottom plates at a density of 2-5 x 10^5 cells/well.
-
Stimulation: Cells are stimulated with the native insulin B (9-23) peptide, this compound, or a positive control mitogen (e.g., Concanavalin A) at various concentrations. Unstimulated cells serve as a negative control.
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: 1 µCi of [3H]-thymidine is added to each well for the final 18-24 hours of incubation. Cells are then harvested onto glass fiber filters, and the incorporation of [3H]-thymidine is measured using a scintillation counter. Results are expressed as counts per minute (CPM) or a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
ELISPOT Assay for Cytokine Profiling
Objective: To quantify the number of IFN-γ (Th1) and IL-4/IL-5 (Th2) secreting cells in response to this compound.
Methodology:
-
Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Assay Setup: The coated plates are washed and blocked. PBMCs are then added to the wells at a density of 2-3 x 10^5 cells/well.
-
Stimulation: Cells are stimulated with the native insulin B (9-23) peptide, this compound, or a positive control (e.g., phytohemagglutinin). Unstimulated cells serve as a negative control.
-
Incubation: Plates are incubated for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Cells are removed, and a biotinylated detection antibody specific for the cytokine is added to the wells, followed by a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: A substrate solution is added, which forms a colored precipitate at the site of cytokine secretion, creating a "spot."
-
Analysis: The plates are washed, dried, and the spots are counted using an automated ELISPOT reader. Results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
Mixed-Meal Tolerance Test (MMTT)
Objective: To assess endogenous insulin secretion (via C-peptide measurement) in response to a standardized meal.
Methodology:
-
Patient Preparation: Patients fast overnight for at least 8 hours.
-
Baseline Sampling: A baseline blood sample is collected for C-peptide and glucose measurement.
-
Meal Ingestion: The patient ingests a standardized liquid mixed meal (e.g., Boost or Sustacal) within 10 minutes. The volume is typically calculated based on the patient's body weight.
-
Timed Blood Sampling: Blood samples are collected at specific time points after meal ingestion (e.g., 30, 60, 90, and 120 minutes).
-
C-Peptide Measurement: C-peptide levels in the collected serum or plasma samples are measured using a validated immunoassay (e.g., radioimmunoassay or ELISA).
-
Data Analysis: The primary endpoints are typically the peak C-peptide concentration and the area under the C-peptide concentration-time curve (AUC).
Conclusion and Future Directions
This compound is an altered peptide ligand of the insulin B (9-23) epitope that was designed to modulate the autoimmune response in T1D by inducing a shift from a pathogenic Th1 to a protective Th2 phenotype. While preclinical studies in NOD mice and early clinical data in humans supported this mechanism of action, a phase II clinical trial did not demonstrate a significant effect on the preservation of β-cell function in patients with recent-onset T1D.[5][6]
The discrepancy between the promising preclinical and early clinical immunomodulatory effects and the lack of clinical efficacy in the phase II trial highlights the complexities of translating immunotherapies for T1D from animal models to humans. Possible reasons for the trial's outcome include the dose and frequency of administration, the stage of the disease at intervention, or the specific patient population.
Although the clinical development of this compound for T1D has not progressed, the research provides valuable insights into the potential and challenges of APL-based therapies for autoimmune diseases. Future research in this area may focus on optimizing the design of APLs, exploring combination therapies, and identifying patient populations that are most likely to respond to such immunomodulatory approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. Procedures for Performing the Mixed-Meal Tolerance Test (Appendix 2 of "Safety and Efficacy of Imatini... [protocols.io]
- 4. public.jaeb.org [public.jaeb.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Virtual Global Transplant Laboratory Standard Operating Protocol for Donor Alloantigen-specific Interferon-gamma ELISPOT Assay - PMC [pmc.ncbi.nlm.nih.gov]
NBI-6024: An Altered Peptide Ligand for Autoimmune Regulation in Type 1 Diabetes
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NBI-6024 is an altered peptide ligand (APL) of the immunodominant insulin B-chain (9-23) epitope, investigated for its potential to modulate the autoimmune response in type 1 diabetes. Developed by Neurocrine Biosciences, this compound was designed to shift the pathogenic T-helper 1 (Th1) cell response, characteristic of the autoimmune destruction of pancreatic β-cells, towards a protective T-helper 2 (Th2) phenotype. Preclinical studies in non-obese diabetic (NOD) mice demonstrated promising results, with this compound delaying the onset and reducing the incidence of diabetes. However, subsequent clinical trials in patients with recent-onset type 1 diabetes did not show a significant therapeutic effect in preserving β-cell function or reducing insulin requirements. This guide provides a comprehensive overview of the core science behind this compound, from its mechanism of action to the preclinical and clinical data, offering valuable insights for the scientific and drug development community.
Introduction to this compound
Type 1 diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A key target of the autoreactive T-cells in this process is the insulin B-chain, specifically the 9-23 amino acid region (B(9-23)), which is an immunodominant epitope in both the NOD mouse model and in humans.[1][2] this compound is a synthetic peptide analog of the insulin B(9-23) fragment.[2] It is an altered peptide ligand (APL) with two amino acid substitutions: an alanine replaces tyrosine at position 16 (a critical T-cell receptor contact site) and another alanine replaces cysteine at position 19.[2][3] These modifications were engineered to maintain binding to Major Histocompatibility Complex (MHC) class II molecules while altering the interaction with the T-cell receptor (TCR) of pathogenic T-cells.[4] The goal was to deliver a non-stimulatory or altered signal to autoreactive T-cells, thereby inducing a state of immune tolerance or deviation.[2][4]
Mechanism of Action: Shifting the Th1/Th2 Balance
The therapeutic hypothesis for this compound is centered on the concept of immune deviation. In type 1 diabetes, the autoimmune attack is largely driven by pro-inflammatory Th1 cells that produce cytokines like interferon-gamma (IFN-γ), leading to β-cell destruction.[1][5] this compound was designed to engage with the TCR of insulin B(9-23)-specific T-cells in a manner that, instead of activating a Th1 response, promotes the differentiation of these T-cells into a regulatory Th2 phenotype.[1][4] These induced Th2 cells produce anti-inflammatory cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10).[1][4] This shift from a pathogenic Th1 to a protective Th2 response is intended to suppress the autoimmune assault on the pancreatic islets and preserve remaining β-cell function.[4][5]
Figure 1: Proposed Signaling Pathway of this compound.
Preclinical Data in the NOD Mouse Model
The non-obese diabetic (NOD) mouse is a well-established animal model for type 1 diabetes, as it spontaneously develops autoimmune diabetes that shares many characteristics with the human disease.[1] Preclinical studies in NOD mice provided the foundational evidence for the therapeutic potential of this compound.[1][4]
Key Findings:
-
Immune Deviation: Vaccination with this compound in NOD mice induced strong T-cell responses characterized by the production of Th2 cytokines (IL-4 and IL-10) but not the Th1 cytokine IFN-γ.[1] These responses were cross-reactive with the native insulin B(9-23) peptide.[1][4]
-
Inhibition of Pathogenic T-cells: this compound was shown to inhibit the proliferative responses of pathogenic NOD T-cell clones that are specific for the native insulin B(9-23) peptide.[1]
-
Disease Prevention and Treatment: Subcutaneous injections of this compound, administered either before or after the onset of diabetes in NOD mice, significantly delayed the onset and reduced the overall incidence of the disease.[1][4]
Quantitative Preclinical Data Summary
| Parameter | Observation | Reference |
| Diabetes Incidence (Preventative) | Substantial reduction in diabetes incidence in this compound treated mice compared to controls. | [1][4] |
| Diabetes Onset (Therapeutic) | Significant delay in the onset of diabetes when administered after disease initiation. | [1][4] |
| Cytokine Profile | Increased production of IL-4 and IL-10; no significant IFN-γ production in response to this compound. | [1] |
Clinical Development and Trial Results
Following the promising preclinical data, this compound advanced into clinical trials in human subjects with type 1 diabetes.[5][6] The clinical development program included Phase I and Phase II studies to evaluate the safety, tolerability, and efficacy of this compound.[2][6]
Phase I Clinical Trial
A Phase I clinical trial (this compound-0003) assessed the immunomodulatory effects of this compound in patients with recent-onset type 1 diabetes.[5] The results suggested a shift in the immune response consistent with the proposed mechanism of action.
Key Findings:
-
Increased Th2 Cytokines: Patients who received this compound showed significant increases in interleukin-5 (IL-5) responses, indicative of a Th2 regulatory phenotype, compared to those who received a placebo.[5]
-
Reduced Th1 Responses: Administration of this compound led to a significant and dose-dependent reduction in the percentage of patients exhibiting Th1 responses (IFN-γ production) to both the native insulin B(9-23) peptide and this compound itself.[5]
Phase II Clinical Trial
A large, randomized, placebo-controlled, dose-ranging Phase II trial was conducted to determine if repeated subcutaneous injections of this compound could improve or maintain β-cell function in patients with recently diagnosed type 1 diabetes.[2][7]
Study Design:
-
Participants: 188 patients, aged 10-35 years, with recent-onset type 1 diabetes.[2][7]
-
Treatment Arms: Patients were randomly assigned to receive subcutaneous injections of placebo or one of three doses of this compound (0.1 mg, 0.5 mg, or 1.0 mg).[2][7]
-
Dosing Schedule: Injections were administered at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[2][7]
-
Primary Endpoint: Change in β-cell function as measured by fasting, peak, and area under the curve (AUC) C-peptide concentrations during a mixed-meal tolerance test.[2][7]
Key Findings:
-
No Effect on β-cell Function: After 24 months of treatment, there was no significant difference in the decline of C-peptide concentrations between the this compound treatment groups and the placebo group.[2][7] C-peptide levels declined by approximately 60% in all groups over the two-year period.[2]
-
No Impact on Insulin Needs: The average daily insulin requirements were comparable across all treatment and placebo groups at the end of the study.[2][7]
-
No Change in Immune Markers: No significant treatment-related changes were observed in islet autoantibodies or in the numbers of CD4+ and CD8+ T-cells.[2]
-
Safety and Tolerability: this compound was well-tolerated, with no significant safety concerns identified. The frequency of adverse events was similar between the this compound and placebo groups.[2]
Quantitative Clinical Trial Data Summary
| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) | Reference |
| Number of Patients | 47 | 50 | 48 | 43 | [3] |
| Mean Peak C-peptide at 24 months (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 | [2][7] |
| C-peptide Decline over 24 months | ~60% | ~60% | ~60% | ~60% | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the this compound studies are not fully available in the public domain. However, based on the published literature, the following methodologies were central to the evaluation of this compound's immunological effects.
T-cell Proliferation Assay
-
Principle: This assay measures the proliferation of T-cells in response to an antigen. It is used to determine if a peptide can stimulate or inhibit T-cell activation.
-
General Procedure:
-
Isolation of peripheral blood mononuclear cells (PBMCs) from blood samples.
-
Culture of PBMCs or isolated T-cells in the presence of the native insulin B(9-23) peptide or this compound.
-
Addition of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) that is incorporated into the DNA of dividing cells.
-
Incubation for a period of several days to allow for cell division.
-
Measurement of the amount of incorporated tracer or the dilution of the fluorescent dye to quantify the extent of T-cell proliferation.
-
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay
-
Principle: The ELISPOT assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level.
-
General Procedure:
-
Coating of a microplate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-5).
-
Addition of PBMCs and the stimulating antigen (this compound or native peptide).
-
Incubation to allow activated T-cells to secrete cytokines, which are captured by the antibodies on the plate surface.
-
Washing away the cells.
-
Addition of a biotinylated detection antibody that binds to the captured cytokine.
-
Addition of an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the detection antibody.
-
Addition of a substrate that precipitates and forms a colored spot at the site of cytokine secretion.
-
Counting the spots, where each spot represents a single cytokine-producing cell.[5]
-
Figure 2: this compound Phase II Clinical Trial Workflow.
Conclusion and Future Perspectives
This compound represents a well-reasoned and scientifically-driven approach to antigen-specific immunotherapy for type 1 diabetes. The preclinical data in NOD mice were compelling, demonstrating a clear immunomodulatory effect and therapeutic benefit. However, the translation of these findings to human clinical trials was unsuccessful, as this compound failed to preserve β-cell function in patients with new-onset type 1 diabetes.
The discrepancy between the preclinical and clinical results highlights the significant challenges in translating therapies for autoimmune diseases from animal models to humans. Potential reasons for the lack of efficacy in the clinical setting could include:
-
Differences in the immunopathogenesis of type 1 diabetes between NOD mice and humans.
-
The complexity and heterogeneity of the human immune response to autoantigens.
-
The timing of the intervention, as significant β-cell loss may have already occurred at the time of diagnosis.
-
The dose and frequency of this compound administration may not have been optimal to induce a sustained regulatory response in humans.
Despite the disappointing clinical outcome for this compound, the knowledge gained from its development provides valuable lessons for the field of autoimmune disease research. The concept of using altered peptide ligands to induce immune deviation remains a promising strategy, and future research may focus on identifying more potent APLs, combination therapies, or alternative delivery systems to enhance their therapeutic efficacy. The this compound story underscores the critical importance of robust translational research to bridge the gap between promising preclinical findings and successful clinical therapies.
References
- 1. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. The NOD mouse: a model for insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. A Preclinical Consortium Approach for Assessing the Efficacy of Combined Anti-CD3 Plus IL-1 Blockade in Reversing New-Onset Autoimmune Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Obese Diabetic Mice Rapidly Develop Dramatic Sympathetic Neuritic Dystrophy: A New Experimental Model of Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of NBI-6024: A Case Study in Altered Peptide Ligand Immunotherapy for Type 1 Diabetes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-6024, an altered peptide ligand (APL) of the immunodominant insulin B-chain (9-23) epitope, emerged as a promising therapeutic candidate for type 1 diabetes. Developed by Neurocrine Biosciences, the core hypothesis behind this compound was its potential to modulate the autoimmune response responsible for the destruction of pancreatic β-cells. The strategy involved shifting the pathogenic T-helper 1 (Th1) cell response to a protective T-helper 2 (Th2) phenotype. This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the experimental methodologies employed, presents key quantitative data in a structured format, and visualizes the underlying scientific rationale and developmental workflow. Despite promising preclinical results, this compound ultimately failed to demonstrate clinical efficacy in a Phase II trial, offering valuable lessons for the future of antigen-specific immunotherapy.
Discovery and Rationale
Type 1 diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A key autoantigen in this process is the insulin B-chain, specifically the 9-23 amino acid region [B:(9-23)], which is a primary target for autoreactive T-cells in the nonobese diabetic (NOD) mouse model, a well-established animal model for human type 1 diabetes.
The therapeutic strategy for this compound was centered on the concept of altered peptide ligands. APLs are synthetic peptides that are similar to a native T-cell epitope but contain amino acid substitutions at key T-cell receptor (TCR) contact residues. These modifications are designed to alter the downstream signaling cascade upon TCR engagement, thereby modulating the T-cell response.
This compound was identified through a systematic process of generating a series of peptides with single alanine substitutions at each amino acid residue of the insulin B:(9-23) peptide. These APLs were then screened for their ability to inhibit the proliferation of pathogenic, B:(9-23)-specific T-cell clones from NOD mice. This compound, with alanine substitutions at positions 16 (Tyrosine to Alanine) and 19 (Cysteine to Alanine), was selected for further development due to its consistent ability to induce a Th2-type cytokine response (e.g., IL-4, IL-5, IL-10) while failing to stimulate the proliferation of pathogenic Th1 clones. The intended mechanism was to induce a population of regulatory T-cells that could suppress the autoimmune attack on pancreatic β-cells.
Preclinical Development
In Vitro Characterization
The initial characterization of this compound involved a series of in vitro assays to determine its effect on T-cell responses.
T-Cell Proliferation Assay (CFSE-based):
-
Cell Isolation: Splenocytes were isolated from NOD mice and single-cell suspensions were prepared.
-
CFSE Labeling: Cells were washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) was added to a final concentration of 5 µM and incubated for 10 minutes at 37°C. The reaction was quenched with fetal bovine serum.
-
Cell Culture: Labeled splenocytes were co-cultured with antigen-presenting cells (APCs) and stimulated with either the native insulin B:(9-23) peptide or this compound at varying concentrations.
-
Flow Cytometry: After 72-96 hours, cells were harvested and stained with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8). The proliferation of T-cells was assessed by measuring the dilution of CFSE fluorescence using a flow cytometer. Each cell division results in a halving of the CFSE intensity.
In Vivo Efficacy in NOD Mice
The therapeutic potential of this compound was evaluated in the NOD mouse model of type 1 diabetes.
Diabetes Incidence Study:
-
Animal Model: Female NOD mice were used, as they have a higher incidence of spontaneous diabetes.
-
Treatment Protocol: Mice were administered subcutaneous injections of this compound or a vehicle control. Treatment was initiated either before or after the onset of diabetes.
-
Diabetes Monitoring: Blood glucose levels were monitored weekly. Diabetes was diagnosed after two consecutive blood glucose readings above 250 mg/dL.
-
Data Analysis: The cumulative incidence of diabetes over time was compared between the treatment and control groups.
Immunological Mechanism of Action
To elucidate the in vivo mechanism of action, cytokine production profiles were assessed in this compound-treated NOD mice.
Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Profiling:
-
Cell Preparation: Splenocytes were isolated from this compound-treated and control NOD mice.
-
Plate Coating: ELISPOT plates were coated with capture antibodies specific for IFN-γ (Th1) and IL-4, IL-5, and IL-10 (Th2) overnight at 4°C.
-
Cell Stimulation: Splenocytes were added to the coated wells and stimulated in vitro with the insulin B:(9-23) peptide or this compound for 24-48 hours.
-
Detection: After incubation, cells were washed away, and biotinylated detection antibodies for the respective cytokines were added. This was followed by the addition of a streptavidin-enzyme conjugate.
-
Spot Development: A substrate was added to the wells, resulting in the formation of colored spots, with each spot representing a single cytokine-secreting cell.
-
Analysis: The spots were counted using an automated ELISPOT reader to determine the frequency of antigen-specific, cytokine-producing T-cells.
Quantitative Data Summary
Preclinical Data
| Study | Model | Treatment | Key Finding | Reference |
| In Vitro T-Cell Response | NOD Mouse T-Cell Clones | This compound | Inhibited proliferation of pathogenic Th1 clones; Induced Th2 cytokine production (IL-4, IL-10) | [1] |
| In Vivo Efficacy | NOD Mice | This compound (s.c.) | Significantly reduced the incidence of diabetes when administered before or after disease onset | [1] |
Clinical Trial Data: Phase II (NCT00873561)
| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) |
| Number of Patients | 47 | 48 | 43 | 44 |
| Mean Peak C-peptide at 24 Months (pmol/mL) | 0.54 | 0.59 | 0.57 | 0.48 |
| AUC C-peptide at Baseline (pmol x min/mL) | 134 ± 63 | 131 ± 62 | 135 ± 57 | 134 ± 59 |
| AUC C-peptide at 24 Months (pmol x min/mL) | 57 ± 71 | 53 ± 56 | 44 ± 55 | 50 ± 45 |
Data presented as mean ± SD where available.[2][3]
Clinical Development and Outcomes
Following the promising preclinical data, this compound advanced into clinical trials to assess its safety, tolerability, and efficacy in patients with new-onset type 1 diabetes.
Phase I and Early Phase II Studies
Initial clinical studies established a favorable safety and tolerability profile for this compound.
Phase II Pivotal Trial (NCT00873561)
A large, multicenter, randomized, double-blind, placebo-controlled Phase IIb trial was initiated to definitively evaluate the efficacy of this compound in preserving endogenous insulin secretion.[4]
-
Study Design: 188 patients (adults and adolescents) with new-onset type 1 diabetes were randomized to receive subcutaneous injections of this compound (0.1 mg, 0.5 mg, or 1.0 mg) or placebo.[3]
-
Primary Endpoint: The primary measure of efficacy was the change in C-peptide levels, a marker of endogenous insulin production, at 24 months.[4]
-
Results: The trial failed to meet its primary endpoint. There were no statistically significant differences in the decline of C-peptide levels between any of the this compound treatment groups and the placebo group.[2][3] Both groups showed a similar rate of decline in β-cell function over the two-year period.[3]
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound, shifting the T-cell response from pathogenic Th1 to regulatory Th2.
This compound Discovery and Development Workflow
Caption: Workflow of this compound from concept to clinical trial outcome.
Conclusion
The development of this compound represents a scientifically rigorous and well-executed program in the field of antigen-specific immunotherapy for type 1 diabetes. The initial hypothesis, based on the modulation of the autoimmune response through an altered peptide ligand, was strongly supported by preclinical data. However, the failure of this compound to demonstrate efficacy in a large-scale clinical trial underscores the significant challenges in translating promising preclinical findings in animal models to successful therapeutic outcomes in human autoimmune diseases.
Several factors may have contributed to this outcome, including differences in the immunopathology of type 1 diabetes between NOD mice and humans, the complexity of the human autoimmune response involving multiple autoantigens, and potential issues with the dose, frequency, or timing of this compound administration. The story of this compound serves as a critical case study for the scientific community, highlighting the need for a deeper understanding of human autoimmunity and the development of more predictive preclinical models to guide the design of future immunotherapies.
References
- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. scienceopen.com [scienceopen.com]
- 3. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to the Structure and Synthesis of NBI-6024
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-6024 is an investigational altered peptide ligand (APL) derived from the immunodominant B-chain of human insulin. It has been explored as a potential therapeutic agent for Type 1 Diabetes (T1D). The rationale behind its development lies in the modulation of the autoimmune response that targets pancreatic β-cells in T1D. This guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of this compound, along with relevant quantitative data and experimental protocols.
Structure of this compound
This compound is a modified 15-amino acid peptide corresponding to the 9-23 region of the human insulin B-chain.[1] The modification involves the substitution of two key amino acid residues. Specifically, the Tyrosine (Y) at position 16 is replaced by an Alanine (A), and the Cysteine (C) at position 19 is also replaced by an Alanine (A).[1]
The sequence of the native human insulin B-chain (9-23) is: Ser-His-Leu-Val-Glu-Ala-Leu-Tyr-Leu-Val-Cys-Gly-Glu-Arg-Gly
The resulting amino acid sequence for this compound is: Ser-His-Leu-Val-Glu-Ala-Leu-Ala-Leu-Val-Ala-Gly-Glu-Arg-Gly
Physicochemical Properties
Based on its amino acid sequence, the key physicochemical properties of this compound have been calculated and are presented in the table below.
| Property | Value |
| Molecular Formula | C68H117N19O22 |
| Molecular Weight | 1556.78 g/mol |
| Isoelectric Point (pI) | 4.05 |
| Net Charge at pH 7 | -3 |
| Extinction Coefficient | 0 M-1cm-1 (Does not contain Trp or Tyr) |
| Grand Average of Hydropathicity (GRAVY) | 0.067 |
Synthesis of this compound
The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling:
-
The first Fmoc-protected amino acid (Fmoc-Gly-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
This activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
-
The resin is then washed with DMF to remove excess reagents.
-
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence (Arg, Glu, Gly, Ala, Val, Leu, Ala, Leu, Val, Ala, Glu, Leu, Val, His, Ser).
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF. The peptide-resin is then washed with DMF, followed by DCM, and dried.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the peptide-resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified this compound peptide is characterized by mass spectrometry to confirm its molecular weight and purity.
Mechanism of Action
This compound is designed to act as an altered peptide ligand to modulate the autoimmune response in T1D. The proposed mechanism involves shifting the T-helper (Th) cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory or regulatory Th2 phenotype.
Experimental Workflows
The synthesis and characterization of this compound follow a structured workflow to ensure the purity and identity of the final peptide product.
Clinical Trial Data
A phase 2 clinical trial was conducted to evaluate the efficacy of this compound in patients with new-onset T1D. The study assessed the effect of different doses of this compound on β-cell function, as measured by C-peptide levels, and on daily insulin requirements.
| Treatment Group | Mean Peak C-peptide at 24 months (pmol/ml) | Average Daily Insulin Dose at 24 months (IU) |
| Placebo | 0.54 | 47.3 ± 17.6 |
| 0.1 mg this compound | 0.59 | 47.8 ± 20.4 |
| 0.5 mg this compound | 0.57 | 57.2 ± 36.5 |
| 1.0 mg this compound | 0.48 | 51.6 ± 21.8 |
The results of the phase 2 trial showed no significant difference in the mean peak C-peptide concentration at 24 months between the groups treated with this compound and the placebo group. Similarly, the average daily insulin needs at 24 months were comparable across all treatment groups. The study concluded that treatment with this compound at the tested doses did not improve or maintain β-cell function in patients with recent-onset T1D.
Conclusion
This compound is a synthetically accessible altered peptide ligand with a well-defined structure. While the rationale for its development as an immunomodulatory agent in T1D is sound, clinical trial results have not demonstrated a significant therapeutic benefit in preserving β-cell function. The detailed information on its structure and synthesis provided in this guide serves as a valuable resource for researchers in the fields of peptide chemistry, immunology, and drug development. Further research may explore modifications to the peptide structure or delivery method to enhance its therapeutic potential.
References
NBI-6024: A Modulator of Autoimmune T-Cell Response in Type 1 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NBI-6024 is an investigational therapeutic agent classified as an altered peptide ligand (APL). It is a synthetic analog of the immunodominant 9-23 amino acid sequence of the insulin B chain (B(9-23)), a key autoantigen in the pathogenesis of type 1 diabetes.[1][2] Specifically, this compound incorporates alanine substitutions at two key positions: tyrosine at residue 16 is replaced by alanine (16Y→A), and cysteine at residue 19 is also replaced by alanine (19C→A).[2][3] This modification is designed to modulate the autoimmune response by altering the interaction with T-cell receptors (TCRs) and Major Histocompatibility Complex (MHC) class II molecules, thereby shifting the T-cell response from a pathogenic pro-inflammatory Th1 phenotype to a protective anti-inflammatory Th2 phenotype.[1][2][3] This document provides a comprehensive overview of the target pathway of this compound in immune cells, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.
Core Target Pathway: Shifting the T-Cell Balance
The primary mechanism of action of this compound is the induction of a Th2-polarized immune response that can counteract the destructive Th1-mediated autoimmune attack on pancreatic β-cells in type 1 diabetes.[1][3]
The Pathogenic Th1 Response in Type 1 Diabetes:
In individuals with type 1 diabetes, autoreactive CD4+ T-helper (Th) cells recognize self-peptides, such as the insulin B(9-23) fragment, presented by antigen-presenting cells (APCs) via MHC class II molecules. This recognition triggers the differentiation of naive T-cells into Th1 cells, which are characterized by the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1] These Th1 cells then orchestrate the autoimmune assault on insulin-producing β-cells.
This compound's Therapeutic Intervention:
This compound, as an APL, is designed to engage with the TCR of insulin B(9-23)-specific T-cells but to deliver an altered signal. This altered signaling cascade is hypothesized to favor the differentiation of naive T-cells into Th2 cells. Th2 cells produce anti-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[2][3] This APL-induced Th2 response is cross-reactive with the native insulin B(9-23) peptide, suggesting that the protective effects of this compound can extend to the endogenous autoimmune response.[2][3]
The proposed signaling pathway is visualized in the diagram below:
Caption: this compound alters T-cell differentiation towards a protective Th2 phenotype.
Preclinical and Clinical Data
Preclinical Efficacy in NOD Mice
Studies in nonobese diabetic (NOD) mice, a model for human type 1 diabetes, demonstrated that subcutaneous administration of this compound, both before and after disease onset, significantly delayed the onset and reduced the incidence of diabetes.[2][3] This protective effect was associated with the induction of a Th2 cytokine profile (IL-4 and IL-10) in response to the APL.[2]
Clinical Trial Results in Humans
Phase I Clinical Trial (this compound-0003):
A Phase I study in patients with recent-onset type 1 diabetes showed that this compound administration led to a significant, dose-dependent reduction in the percentage of patients with Th1 responses (IFN-γ production) to both insulin B(9-23) and this compound.[1] Conversely, there were significant increases in IL-5 responses, indicative of a Th2 phenotype, in the cohorts receiving this compound compared to placebo.[1]
Table 1: Phase I Cytokine Response to this compound
| Parameter | Placebo | This compound Treated | Outcome |
|---|---|---|---|
| Th1 Response (IFN-γ) | Observed | Significantly Reduced | Dose-dependent reduction in responders[1] |
| Th2 Response (IL-5) | Baseline | Significantly Increased | Increased mean magnitude of response[1] |
Phase II Clinical Trial (NCT00873561):
A larger, randomized, placebo-controlled Phase II trial was conducted in 188 patients with recent-onset type 1 diabetes.[4][5] Patients received placebo or one of three doses of this compound (0.1 mg, 0.5 mg, or 1.0 mg) subcutaneously.[4][5] The primary endpoint was the preservation of β-cell function, as measured by C-peptide levels.[4]
Despite the promising immunological effects in the Phase I trial, the Phase II study did not meet its primary endpoint. There was no significant difference in the decline of fasting, peak, or AUC C-peptide concentrations between the this compound and placebo groups over the 24-month treatment period.[4][5] Daily insulin requirements and numbers of CD4 and CD8 T-cells also did not differ significantly between the groups.[4][5]
Table 2: Phase II Clinical Trial Key Efficacy Endpoints at 24 Months
| Parameter | Placebo | 0.1 mg this compound | 0.5 mg this compound | 1.0 mg this compound |
|---|---|---|---|---|
| Mean Peak C-peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 |
| C-peptide Decline from Baseline | ~60% | ~60% | ~60% | ~60% |
Data from a study in patients with recent-onset type 1 diabetes.[4][5]
Experimental Protocols
Detailed, step-by-step protocols were not available in the cited literature. However, based on the descriptions, the following generalized methodologies were employed.
Cytokine Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay
This assay was used to quantify the frequency of cytokine-producing cells (e.g., IFN-γ and IL-5) in peripheral blood mononuclear cells (PBMCs) upon stimulation.
Objective: To measure Th1 (IFN-γ) and Th2 (IL-5) responses to this compound and native insulin B(9-23).
Generalized Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating: Coat ELISPOT plates with capture antibodies specific for IFN-γ or IL-5. Add a known number of PBMCs to each well.
-
Stimulation: Add the stimulant (this compound, insulin B(9-23) peptide, positive control, or negative control) to the appropriate wells.
-
Incubation: Incubate the plates to allow cytokine secretion by activated T-cells.
-
Detection: Wash the plates and add a biotinylated detection antibody specific for the cytokine of interest.
-
Visualization: Add a streptavidin-enzyme conjugate followed by a substrate to produce colored spots at the sites of cytokine secretion.
-
Analysis: Count the number of spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of cytokine-secreting cells.
Caption: Workflow for quantifying cytokine-producing immune cells.
Mixed-Meal Tolerance Test (MMTT)
This clinical test was used to assess endogenous insulin secretion (via C-peptide measurement) in response to a standardized meal.
Objective: To measure β-cell function.
Generalized Protocol:
-
Fasting: The patient fasts overnight.
-
Baseline Sample: A baseline blood sample is drawn to measure fasting C-peptide and glucose levels.
-
Meal Ingestion: The patient consumes a standardized liquid meal (e.g., Boost) within a short timeframe.
-
Timed Blood Samples: Blood samples are drawn at regular intervals (e.g., 30, 60, 90, and 120 minutes) after meal ingestion.
-
C-peptide Measurement: C-peptide levels in all collected samples are measured using a validated immunoassay.
-
Data Analysis: Key parameters are calculated, including peak C-peptide concentration and the area under the curve (AUC) for C-peptide over the 2-hour period.
Conclusion
This compound is an altered peptide ligand designed to modulate the autoimmune response in type 1 diabetes by promoting a shift from a pathogenic Th1 response to a protective Th2 response. Preclinical studies in NOD mice and a Phase I clinical trial in humans provided evidence for this mechanism of action, demonstrating a reduction in IFN-γ-producing cells and an increase in IL-5-producing cells upon treatment. However, a subsequent large-scale Phase II clinical trial did not demonstrate a clinical benefit in preserving β-cell function in patients with recent-onset type 1 diabetes. While the immunological concept is sound, the clinical translation of this compound did not yield the desired therapeutic outcome. These findings highlight the complexity of translating immunomodulatory strategies for autoimmune diseases from preclinical models and early-phase trials to late-stage clinical efficacy. Further research in this area may focus on optimizing the APL design, delivery methods, or patient selection to enhance clinical benefit.
References
- 1. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of NBI-6024 in T-Cell Tolerance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NBI-6024 is an altered peptide ligand (APL) of the immunodominant insulin B-chain epitope B(9-23), investigated for its potential to induce T-cell tolerance in the context of type 1 diabetes. The core hypothesis was that this compound could shift the autoimmune response from a pathogenic pro-inflammatory Th1 phenotype to a protective anti-inflammatory Th2 phenotype, thereby preserving pancreatic β-cell function. Preclinical studies in nonobese diabetic (NOD) mice demonstrated promising results, with this compound delaying the onset and reducing the incidence of diabetes. However, subsequent clinical trials in humans with recent-onset type 1 diabetes did not show a significant clinical benefit in preserving β-cell function or reducing insulin needs. This guide provides a comprehensive overview of the data, experimental protocols, and proposed mechanisms of action of this compound.
Introduction to this compound and T-Cell Tolerance in Type 1 Diabetes
Type 1 diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A key approach to treating autoimmune diseases is the induction of antigen-specific T-cell tolerance, which aims to suppress the harmful autoimmune response without causing general immunosuppression.
This compound is an altered peptide ligand derived from the insulin B-chain (9-23) peptide, a known immunodominant T-cell target in type 1 diabetes.[1][2] It was designed with alanine substitutions at residues 16 and 19 (16Y→A, 19C→A) to modulate the T-cell response.[1][2] The therapeutic strategy behind this compound was to engage autoreactive T-cells and redirect their response from a destructive Th1 pathway to a protective Th2 pathway, a concept known as immune deviation.[1][3]
Preclinical Data in the Nonobese Diabetic (NOD) Mouse Model
Preclinical studies in the NOD mouse, a well-established animal model for type 1 diabetes, showed that this compound could effectively modulate the autoimmune response and prevent disease.
In Vitro T-Cell Responses
-
Inhibition of Pathogenic T-Cell Proliferation: this compound was shown to inhibit the proliferative responses of pathogenic T-cell clones from NOD mice that are reactive to the native insulin B(9-23) peptide.[1][2]
-
Induction of Th2 Cytokine Production: While unable to induce proliferation of these pathogenic clones, this compound vaccination of mice induced strong cellular responses characterized by the production of Th2 cytokines, such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10), and not the pro-inflammatory Th1 cytokine Interferon-gamma (IFN-γ).[1][2] These responses were cross-reactive with the native B(9-23) antigen.[1][2]
In Vivo Efficacy
Subcutaneous administration of this compound to NOD mice, both before and after the onset of diabetes, significantly delayed the onset and reduced the overall incidence of the disease.[1][2] This protective effect is believed to be mediated by the induced Th2 cells, which can regulate and suppress the endogenous pathogenic Th1 cells.[1][4]
Table 1: Summary of Preclinical Data for this compound in NOD Mice
| Parameter | Observation | Reference |
| T-Cell Proliferation | Inhibited proliferation of B(9-23)-reactive pathogenic T-cell clones. | [1][2] |
| Cytokine Production (in vitro) | Induced production of Th2 cytokines (IL-4, IL-10); no IFN-γ production. | [1][2] |
| Diabetes Incidence | Substantially delayed onset and reduced incidence of diabetes. | [1][2] |
| Cross-reactivity | This compound-induced T-cell responses were cross-reactive with the native B(9-23) peptide. | [1][2] |
Clinical Trial Data in Humans
Following the promising preclinical results, this compound was advanced into clinical trials to assess its safety and efficacy in patients with recent-onset type 1 diabetes.
Phase I Clinical Trial
A Phase I clinical trial was conducted to evaluate the immunomodulatory effects of this compound.[3] The results suggested a similar mechanism of action as observed in the preclinical models.
-
Immune Deviation: Administration of this compound led to a significant, dose-dependent reduction in the percentage of patients with Th1 responses to the native insulin B(9-23) peptide.[3]
-
Induction of Th2 Responses: Conversely, there was a significant increase in Interleukin-5 (IL-5) responses, a marker of a Th2 regulatory phenotype, in the cohorts that received this compound compared to the placebo group.[3]
These findings from the Phase I study strongly suggested that this compound treatment could shift the pathogenic Th1 responses in patients with recent-onset type 1 diabetes towards a more protective Th2 phenotype.[3]
Phase II Clinical Trial
A larger, randomized, placebo-controlled, dose-ranging Phase II clinical trial was conducted to determine if the observed immunomodulatory effects of this compound translated into clinical benefit.[5][6][7][8]
-
Primary Endpoint: The primary objective was to assess the effect of repeated administrations of this compound on endogenous insulin production, as measured by C-peptide concentrations.[5][6][7][8]
-
Results: The study found no significant difference in the mean peak C-peptide concentrations at 24 months between the groups treated with different doses of this compound and the placebo group.[5][6][7][8] C-peptide levels declined similarly in all groups over the 24-month period.[5][6][7][8]
-
Secondary Endpoints: There were also no significant treatment-related changes in average daily insulin needs, islet antibodies, or CD4 and CD8 T-cell numbers.[5][6][7][8]
Table 2: Key Quantitative Data from the Phase II Clinical Trial of this compound
| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) | Reference |
| Mean Peak C-peptide at 24 months (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 | [5][6][7][8] |
| Decline in C-peptide over 24 months | ~60% | ~60% | ~60% | ~60% | [5][6][7][8] |
| Average Daily Insulin Needs at 24 months | Comparable across all groups | Comparable across all groups | Comparable across all groups | Comparable across all groups | [5][6][7][8] |
Experimental Protocols
In Vitro T-Cell Proliferation and Cytokine Assays (based on preclinical studies)
-
T-Cell Isolation: Spleens are harvested from NOD mice, and single-cell suspensions are prepared. CD4+ T-cells are isolated using magnetic-activated cell sorting (MACS).
-
Antigen-Presenting Cell (APC) Preparation: Splenocytes from non-diabetic NOD mice are irradiated to prevent their proliferation and used as APCs.
-
Co-culture: Isolated CD4+ T-cells are co-cultured with irradiated APCs in the presence of either the native insulin B(9-23) peptide or this compound at various concentrations.
-
Proliferation Assay: After 72 hours of incubation, T-cell proliferation is measured by the incorporation of [³H]-thymidine.
-
Cytokine Assay: Supernatants from the co-cultures are collected after 48-72 hours and analyzed for cytokine concentrations (IFN-γ, IL-4, IL-10) using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
Phase II Clinical Trial Design
-
Study Design: A randomized, four-arm, placebo-controlled, dose-ranging trial.[5][6][7][8]
-
Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.[5][6][7][8]
-
Treatment Arms: Patients were randomly assigned to receive subcutaneous injections of placebo or this compound at doses of 0.1 mg, 0.5 mg, or 1.0 mg.[5][6][7][8]
-
Dosing Schedule: Injections were administered at baseline, weeks 2 and 4, and then monthly until month 24.[5][6][7][8]
-
Primary Outcome Measure: Fasting, peak, and area under the curve (AUC) C-peptide concentrations during a 2-hour mixed-meal tolerance test, measured at 3-month intervals.[5][6][7][8]
-
Secondary Outcome Measures: Average daily insulin needs, islet antibody levels, and CD4 and CD8 T-cell counts.[5][6][7][8]
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in shifting T-cell response from pathogenic Th1 to protective Th2.
Experimental Workflow for In Vitro T-Cell Assays
Caption: Workflow for in vitro T-cell proliferation and cytokine assays.
Conclusion
This compound represents a well-founded therapeutic approach to inducing antigen-specific T-cell tolerance in type 1 diabetes. The preclinical data in NOD mice provided a strong rationale for its development, demonstrating a clear shift from a pathogenic Th1 to a protective Th2 immune response. However, the failure of the Phase II clinical trial to demonstrate a clinical benefit highlights the significant challenges in translating findings from animal models to human autoimmune diseases. The reasons for this discrepancy could be multifactorial, including differences in the immunopathogenesis of type 1 diabetes between NOD mice and humans, the dose and frequency of this compound administration, or the stage of disease at which the intervention was initiated. Despite the disappointing clinical outcome, the study of this compound has provided valuable insights into the complexities of immune tolerance and will inform the design of future therapies for autoimmune diseases.
References
- 1. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. ovid.com [ovid.com]
- 8. diabetesjournals.org [diabetesjournals.org]
NBI-6024 and Beta-Cell Preservation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-6024, an altered peptide ligand of the insulin B-chain (9-23) peptide, was investigated as a potential therapeutic agent to preserve beta-cell function in patients with new-onset type 1 diabetes. The rationale for its development was based on preclinical studies in non-obese diabetic (NOD) mice, which suggested that this compound could modulate the autoimmune response responsible for beta-cell destruction. This whitepaper provides an in-depth technical overview of this compound, including its proposed mechanism of action, a detailed summary of the key clinical trial, and a critical analysis of the outcomes. Despite promising preclinical data, the phase 2 clinical trial did not demonstrate efficacy in preserving beta-cell function in humans.
Introduction: The Challenge of Beta-Cell Preservation in Type 1 Diabetes
Type 1 diabetes is an autoimmune disease characterized by the progressive destruction of insulin-producing beta-cells in the pancreas. A central goal of therapeutic development is to halt this autoimmune attack and preserve residual beta-cell function, which is associated with improved glycemic control and a reduced risk of long-term complications. One strategy to achieve this is through immune modulation, aiming to shift the balance from a destructive pro-inflammatory immune response to a protective, anti-inflammatory one.
This compound: An Altered Peptide Ligand Approach
This compound is a synthetic peptide in which specific amino acids of the native insulin B-chain (9-23) peptide have been altered. The native peptide is a known target of autoreactive T-cells in type 1 diabetes. The modifications in this compound were designed to change the nature of the T-cell response.
Proposed Mechanism of Action
The therapeutic hypothesis for this compound was based on the concept of "immune deviation." In type 1 diabetes, a pro-inflammatory T-helper 1 (Th1) response is thought to mediate beta-cell destruction. Preclinical studies in NOD mice suggested that this compound could shift this pathogenic Th1 response to a non-destructive T-helper 2 (Th2) phenotype.[1] This was proposed to occur through the altered peptide ligand's interaction with the T-cell receptor, leading to the production of anti-inflammatory cytokines.
Figure 1: Proposed mechanism of this compound in modulating the T-cell response.
Clinical Development: The Phase 2 Trial (NCT00873561)
A randomized, double-blind, placebo-controlled, dose-ranging phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with recent-onset type 1 diabetes.[2]
Experimental Protocol
The study enrolled 188 patients between the ages of 10 and 35 who had been diagnosed with type 1 diabetes within 100 days of screening.[2] Participants were randomized into four arms to receive subcutaneous injections of placebo or one of three doses of this compound (0.1 mg, 0.5 mg, or 1.0 mg).[2] The treatment was administered at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[2]
The primary endpoint was the change in beta-cell function as measured by the area under the curve (AUC) of C-peptide concentration during a 2-hour mixed-meal tolerance test (MMTT).[2] Secondary endpoints included fasting and peak C-peptide concentrations, daily insulin usage, and immune markers such as islet antibodies and T-cell subsets.[2]
References
Methodological & Application
Application Notes and Protocols for NBI-6024 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-6024 is an altered peptide ligand (APL) of the immunodominant insulin B-chain peptide (residues 9-23).[1][2] It has been investigated for its therapeutic potential in type 1 diabetes. This compound is a synthetic peptide with two amino acid substitutions, where alanine replaces tyrosine at position 16 and cysteine at position 19 of the native insulin B (9-23) peptide.[1][2] This modification is designed to modulate the autoimmune response that leads to the destruction of pancreatic β-cells. In animal models, specifically the nonobese diabetic (NOD) mouse, this compound has been shown to delay the onset and reduce the incidence of diabetes by shifting the immune response from a pathogenic T-helper 1 (Th1) phenotype to a protective T-helper 2 (Th2) phenotype.[1][2]
These application notes provide a comprehensive overview of the dosage and administration of this compound in animal models, primarily focusing on the NOD mouse, to guide researchers in designing and executing relevant preclinical studies.
Mechanism of Action: Th1 to Th2 Immune Deviation
In type 1 diabetes, autoreactive Th1 cells recognize self-antigens, such as the insulin B (9-23) peptide, presented by antigen-presenting cells (APCs). This recognition leads to the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ), which contribute to the destruction of insulin-producing β-cells in the pancreas.
This compound, as an altered peptide ligand, is designed to interact with the T-cell receptor (TCR) of autoreactive T-cells in a manner that alters the downstream signaling cascade. Instead of inducing a pro-inflammatory Th1 response, this compound promotes the differentiation of these T-cells into a Th2 phenotype. These Th2 cells then secrete anti-inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5), which can suppress the pathogenic Th1 response and protect the pancreatic islets from autoimmune attack.[1][3]
Data Presentation: Dosage and Administration in NOD Mice
The following tables summarize the quantitative data from key preclinical studies of this compound in nonobese diabetic (NOD) mice.
Table 1: Prophylactic Treatment Protocol
| Parameter | Description |
| Animal Model | Female Nonobese Diabetic (NOD) Mice |
| Age at Start | 4 weeks (prediabetic) |
| Drug | This compound |
| Dosage | 20 mg/kg of body weight |
| Route | Subcutaneous (s.c.) injection |
| Vehicle | Soluble vehicle (e.g., sterile phosphate-buffered saline (PBS) or saline) |
| Frequency | Weekly injections for 12 weeks, followed by one injection every 2 weeks |
| Duration | Until 35 weeks of age |
| Endpoint | Monitoring of blood glucose levels to determine the incidence of diabetes |
Table 2: Therapeutic Treatment Protocol
| Parameter | Description |
| Animal Model | Female Nonobese Diabetic (NOD) Mice |
| Condition | After disease onset (newly diabetic) |
| Drug | This compound |
| Dosage | 20 mg/kg of body weight |
| Route | Subcutaneous (s.c.) injection |
| Vehicle | Soluble vehicle (e.g., sterile phosphate-buffered saline (PBS) or saline) |
| Frequency | To be determined based on therapeutic response |
| Endpoint | Remission of hyperglycemia, preservation of β-cell function |
Experimental Protocols
Protocol 1: Prophylactic Treatment of NOD Mice with this compound
Objective: To determine the efficacy of this compound in preventing or delaying the onset of type 1 diabetes in prediabetic NOD mice.
Materials:
-
Female NOD mice (4 weeks old)
-
This compound peptide
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS) or 0.9% saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate 4-week-old female NOD mice to the animal facility for at least one week prior to the start of the experiment.
-
Preparation of this compound Solution:
-
Aseptically dissolve this compound in the chosen sterile vehicle to a final concentration that allows for the administration of 20 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
Ensure the peptide is fully dissolved. The solution should be clear.
-
Prepare fresh or store aliquots at -20°C or -80°C as per peptide stability data. Avoid repeated freeze-thaw cycles.
-
-
Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Administer 20 mg/kg of this compound via subcutaneous injection. The scruff of the neck is a common site for subcutaneous injections in mice.
-
Administer injections weekly for the first 12 weeks.
-
After 12 weeks, reduce the frequency to one injection every two weeks.
-
-
Control Group: A control group of mice should be injected with the vehicle only, following the same injection schedule.
-
Monitoring:
-
Monitor the general health of the mice daily.
-
Measure non-fasting blood glucose levels weekly using a glucometer. A drop of blood can be obtained from the tail vein.
-
Consider a mouse to be diabetic after two consecutive blood glucose readings of >250 mg/dL.
-
-
Data Analysis:
-
Record the age of diabetes onset for each mouse.
-
Calculate the cumulative incidence of diabetes in the this compound-treated and vehicle-treated groups over time.
-
Use survival analysis (e.g., Kaplan-Meier curves and log-rank test) to compare the diabetes-free survival between the two groups.
-
Protocol 2: Therapeutic Treatment of NOD Mice with this compound
Objective: To evaluate the ability of this compound to reverse hyperglycemia in newly diabetic NOD mice.
Materials:
-
Female NOD mice with recent onset of diabetes (as defined by blood glucose monitoring)
-
This compound peptide
-
Sterile, pyrogen-free vehicle (e.g., PBS or saline)
-
Sterile syringes and needles
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Identification of Diabetic Mice:
-
Monitor a colony of female NOD mice for the onset of diabetes starting from approximately 10-12 weeks of age.
-
Confirm diabetes with two consecutive non-fasting blood glucose readings >250 mg/dL.
-
-
Animal Grouping: Once diagnosed, randomly assign diabetic mice to either a treatment or control group.
-
Preparation of this compound Solution: Prepare the this compound solution as described in Protocol 1.
-
Dosing:
-
Administer 20 mg/kg of this compound via subcutaneous injection.
-
The frequency of administration in a therapeutic setting may need to be optimized. A starting point could be daily or every other day injections, tapering down as glycemic control is achieved.
-
-
Control Group: The control group should receive vehicle injections on the same schedule.
-
Monitoring:
-
Monitor blood glucose levels daily or every other day to assess the therapeutic response.
-
Define remission of diabetes (e.g., blood glucose levels returning to a non-diabetic range for a sustained period).
-
-
Endpoint Analysis:
-
At the end of the study, pancreas tissue can be collected for histological analysis to assess the degree of insulitis and β-cell preservation.
-
Spleen and pancreatic lymph nodes can be harvested to analyze the T-cell cytokine profiles (e.g., by ELISpot or intracellular cytokine staining) to confirm the shift from a Th1 to a Th2 response.
-
Important Considerations
-
Peptide Quality: Use high-purity (>95%) synthetic this compound peptide for all experiments.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Vehicle Selection: While a "soluble vehicle" is mentioned in the literature, sterile PBS or saline are standard and appropriate choices for subcutaneous peptide administration in mice. It is crucial to include a vehicle-only control group in all experiments.
-
Data Reproducibility: To ensure the reproducibility of the results, it is important to use a sufficient number of animals per group and to control for environmental variables that can influence the incidence of diabetes in NOD mice.
By following these detailed application notes and protocols, researchers can effectively investigate the therapeutic potential of this compound in animal models of type 1 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing NBI-6024 Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for assessing the immunogenicity of NBI-6024, an altered peptide ligand of the insulin B chain (B(9-23)) epitope. The primary immunomodulatory goal of this compound is to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory or regulatory Th2 phenotype. The following protocols are based on methods employed in preclinical and clinical studies of this compound.
I. Overview of Immunogenicity Assessment Strategy
The immunogenicity assessment of this compound focuses on characterizing the T-cell response to the altered peptide ligand. This involves evaluating the cytokine secretion profile and proliferative response of peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound. The key assays employed are the Enzyme-Linked Immunosorbent Spot (ELISPOT) assay for cytokine profiling and the lymphocyte proliferation assay.
II. Quantitative Data Summary
The following tables summarize the reported immunomodulatory effects of this compound from clinical and preclinical studies.
Table 1: Summary of T-Cell Responses to this compound in a Phase I Clinical Trial [1]
| Parameter | Assay | Finding | Implication |
| Th1 Response | IFN-γ ELISPOT | This compound administration significantly and dose-dependently reduced the percentage of patients with Th1 responses to the native insulin B(9-23) peptide and this compound.[1] | Indicates a suppression of the pathogenic Th1 response. |
| Th2 Response | IL-5 ELISPOT | Significant increases in interleukin-5 (IL-5) responses were observed in cohorts that received this compound compared to placebo.[1] | Suggests a shift towards a protective Th2 phenotype. |
Table 2: Summary of Preclinical T-Cell Responses to this compound in NOD Mice [2]
| Parameter | Assay | Finding | Implication |
| T-Cell Proliferation | Lymphocyte Proliferation Assay | This compound induced strong cellular responses as measured by in vitro lymphocyte proliferation.[2] | Demonstrates the immunogenic potential of the altered peptide ligand. |
| Th2 Cytokine Production | Cytokine Measurement | Vaccination with this compound induced the production of Th2 cytokines, specifically interleukin-4 (IL-4) and interleukin-10 (IL-10), but not IFN-γ.[2] | Confirms the induction of a Th2-biased immune response in an animal model of type 1 diabetes. |
III. Experimental Protocols
A. Protocol 1: Human PBMC Cytokine ELISPOT Assay
This protocol is designed to enumerate this compound-specific cytokine-secreting T-cells from human peripheral blood.
1. Principle
The ELISPOT assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific cytokine. In this context, it is used to measure the frequency of T-cells that produce IFN-γ (a Th1 cytokine) or IL-5 (a Th2 cytokine) in response to stimulation with this compound.
2. Materials
-
96-well PVDF membrane ELISPOT plates
-
Sterile PBS
-
Coating Buffer (e.g., sterile PBS)
-
Capture antibodies: anti-human IFN-γ and anti-human IL-5
-
Blocking Buffer (e.g., RPMI 1640 with 10% FBS)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound peptide
-
Native insulin B(9-23) peptide (as a control)
-
Phytohemagglutinin (PHA) (as a positive control)
-
Detection antibodies: biotinylated anti-human IFN-γ and anti-human IL-5
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
-
Deionized water
-
Automated ELISPOT reader
3. Workflow
Caption: ELISPOT Assay Workflow.
4. Procedure
-
Plate Coating:
-
Pre-wet the ELISPOT plate membrane with 35% ethanol for 30 seconds.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with the appropriate capture antibody (anti-IFN-γ or anti-IL-5) diluted in Coating Buffer.
-
Incubate overnight at 4°C.
-
-
Plate Blocking:
-
Wash the plate 3 times with sterile PBS.
-
Add Blocking Buffer to each well.
-
Incubate for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI 1640 medium.
-
Wash the blocked plate 3 times with sterile PBS.
-
Add 2 x 10^5 PBMCs to each well.
-
Add this compound, native insulin B(9-23) peptide, PHA, or medium alone to the respective wells. A typical concentration for peptides is 10 µg/mL.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection:
-
Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody (anti-IFN-γ or anti-IL-5) diluted in PBST with 1% BSA.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4 times with PBST.
-
Add Streptavidin-AP or -HRP diluted in PBST with 1% BSA.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST, followed by 2 washes with PBS.
-
-
Spot Development and Analysis:
-
Add the substrate solution to each well.
-
Monitor spot development.
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISPOT reader.
-
B. Protocol 2: Murine Splenocyte Proliferation Assay
This protocol is for assessing the proliferative response of murine splenocytes to this compound.
1. Principle
This assay measures the proliferation of lymphocytes upon stimulation with an antigen. Proliferation can be quantified by the incorporation of a labeled nucleotide (e.g., [3H]-thymidine) into newly synthesized DNA or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.
2. Materials
-
96-well flat-bottom cell culture plates
-
Complete RPMI 1640 medium
-
Spleen from immunized and control mice
-
This compound peptide
-
Concanavalin A (ConA) or PHA (as a positive control)
-
[3H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
-
Cell harvester (for [3H]-thymidine assay)
-
Scintillation counter (for [3H]-thymidine assay)
-
Flow cytometer (for CFSE assay)
3. Workflow
Caption: Lymphocyte Proliferation Assay Workflow.
4. Procedure
-
Splenocyte Isolation:
-
Aseptically remove the spleen from euthanized mice.
-
Prepare a single-cell suspension by gently grinding the spleen between two frosted glass slides or using a cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes twice with complete RPMI 1640 medium.
-
Count the viable cells and adjust the concentration to 2 x 10^6 cells/mL.
-
-
Cell Plating and Stimulation:
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.
-
Add 100 µL of this compound, ConA, or medium alone to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation ([3H]-thymidine method):
-
Pulse each well with 1 µCi of [3H]-thymidine.
-
Incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Results are expressed as counts per minute (CPM).
-
-
Measurement of Proliferation (CFSE method):
-
Prior to plating, label the splenocytes with CFSE according to the manufacturer's instructions.
-
After the 72-hour stimulation, harvest the cells.
-
Analyze the cells by flow cytometry, gating on the lymphocyte population.
-
Proliferation is measured by the dilution of CFSE fluorescence.
-
IV. Signaling Pathway
Caption: Proposed mechanism of this compound action.
References
- 1. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Response to NBI-6024 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-6024 is an altered peptide ligand (APL) of the immunodominant insulin B-chain (9-23) peptide.[1] It was developed to modulate the autoimmune response in type 1 diabetes by inducing a shift in the T-cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory or regulatory Th2 phenotype.[1][2] The primary mechanism of this compound is to engage with autoreactive T-cells and redirect their cytokine production profile, specifically decreasing the secretion of Th1-associated cytokines like interferon-gamma (IFN-γ) and increasing the production of Th2-associated cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10).[1]
While clinical trials of this compound in new-onset type 1 diabetes did not demonstrate a significant improvement in preserving β-cell function, the compound remains a valuable tool for in vitro and in vivo research aimed at understanding and manipulating T-cell differentiation and cytokine responses.[2][3] These application notes provide detailed protocols for measuring the cytokine response to this compound treatment, enabling researchers to assess its immunomodulatory effects.
Data Presentation: Expected Cytokine Profile Shift
The primary immunological endpoint for assessing the in vitro or ex vivo activity of this compound is the shift in the balance of Th1 to Th2 cytokines. The following table summarizes the expected quantitative changes in key cytokines following successful stimulation of peripheral blood mononuclear cells (PBMCs) with this compound.
| Cytokine | T-helper Cell Lineage | Expected Response to this compound | Fold Change (Illustrative) |
| IFN-γ | Th1 | Decrease | 0.2 - 0.5 |
| IL-2 | Th1 | Variable / Decrease | 0.5 - 1.0 |
| TNF-α | Th1 | Decrease | 0.3 - 0.6 |
| IL-4 | Th2 | Increase | 2.0 - 5.0 |
| IL-5 | Th2 | Increase | 2.0 - 5.0 |
| IL-10 | Th2 / Treg | Increase | 1.5 - 4.0 |
| IL-13 | Th2 | Increase | 1.5 - 3.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for assessing the cytokine response.
Experimental Protocols
Here we provide detailed methodologies for three common techniques to measure cytokine responses. Researchers should select the most appropriate method based on their specific experimental needs and available equipment.
Protocol 1: Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay for IFN-γ and IL-4
The ELISPOT assay is highly sensitive for detecting cytokine-secreting cells at a single-cell level.
Materials and Reagents:
-
Human IFN-γ/IL-4 Double-Color ELISPOT Kit
-
Sterile 96-well PVDF-membrane plates
-
PBMCs isolated from whole blood
-
This compound peptide
-
Control peptides (e.g., native insulin B(9-23) peptide, irrelevant peptide)
-
Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
CO2 incubator (37°C, 5% CO2)
-
Automated ELISPOT reader and analysis software
Procedure:
-
Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, wash 5 times with sterile PBS, and coat with anti-IFN-γ and anti-IL-4 capture antibodies overnight at 4°C.
-
Cell Plating: Wash the plate 5 times with sterile PBS and block with complete RPMI-1640 medium for 1-2 hours at 37°C. Prepare a cell suspension of PBMCs at 2-5 x 10^6 cells/mL in complete medium. Add 100 µL of the cell suspension to each well.
-
Stimulation: Add 100 µL of the appropriate stimulus to each well:
-
This compound (final concentration, e.g., 10 µg/mL)
-
Native insulin B(9-23) peptide (final concentration, e.g., 10 µg/mL)
-
Irrelevant peptide control
-
Positive control (e.g., PHA at 1-5 µg/mL)
-
Medium only (negative control)
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated anti-IFN-γ and anti-IL-4 detection antibodies and incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate with PBST. Add streptavidin-alkaline phosphatase and incubate for 1 hour. Wash again and add the substrate solution. Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISPOT reader. The frequency of cytokine-secreting cells is expressed as spot-forming cells (SFCs) per million PBMCs.
Protocol 2: Multiplex Bead-Based Immunoassay (Luminex) for Supernatant Cytokine Profiling
This method allows for the simultaneous quantification of multiple cytokines in cell culture supernatants.
Materials and Reagents:
-
Human Th1/Th2 multiplex cytokine panel (e.g., Luminex assay kit)
-
PBMCs
-
This compound and control peptides
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Luminex instrument and software
Procedure:
-
Cell Culture and Stimulation: Plate PBMCs in a 96-well plate at 2 x 10^5 cells per well in 100 µL of complete medium. Add 100 µL of this compound or control stimuli as described in the ELISPOT protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
Multiplex Assay: Perform the multiplex assay according to the manufacturer's instructions. This typically involves:
-
Incubating the supernatant with a mixture of antibody-coupled beads specific for each cytokine.
-
Washing the beads and adding a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (PE).
-
Acquiring the data on a Luminex instrument.
-
-
Data Analysis: The concentration of each cytokine is determined from a standard curve generated using recombinant cytokine standards provided in the kit.
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification of the specific cell subsets (e.g., CD4+ T-cells) that are producing the cytokines of interest.
Materials and Reagents:
-
PBMCs
-
This compound and control stimuli
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-10)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate PBMCs with this compound and controls for 6-24 hours. For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture to allow cytokines to accumulate within the cells.
-
Surface Staining: Harvest the cells and wash with PBS. Stain with antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.
-
Data Acquisition and Analysis: Wash the cells and resuspend in a suitable buffer for flow cytometry. Acquire the data on a flow cytometer. Analyze the data by gating on the cell population of interest (e.g., CD3+CD4+ T-cells) and then quantifying the percentage of cells expressing each cytokine.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the immunomodulatory effects of this compound. By measuring the cytokine response, researchers can gain valuable insights into the mechanisms of T-cell polarization and the potential of APLs to modulate immune responses. While this compound's clinical development for type 1 diabetes has not progressed, its utility as a research tool for studying Th1/Th2 balance remains significant.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBI-6024 in T-Cell Activation Studies
Document ID: ANP-NBI-6024-TCELL-2301 Version: 1.0 For Research Use Only. Not for use in diagnostic procedures.
Introduction
NBI-6024 is an altered peptide ligand (APL) of the immunodominant 9-23 amino acid region of the human insulin B-chain.[1][2][3] Specifically, it contains two alanine substitutions for amino acids considered critical for T-cell receptor (TCR) interaction: tyrosine at position 16 and cysteine at position 19 (16Y→A, 19C→A).[1][4]
Developed initially as a therapeutic agent for Type 1 Diabetes, this compound was designed to modulate the autoimmune response by interacting with pathogenic T-cells that target native insulin peptides.[4] The primary hypothesis was that this compound could shift the immune response from a destructive, pro-inflammatory T-helper 1 (Th1) phenotype to a protective or regulatory T-helper 2 (Th2) phenotype.[1][2]
While Phase II clinical trials ultimately showed that this compound did not preserve pancreatic β-cell function in patients with recent-onset Type 1 Diabetes, its specific immunomodulatory properties make it a valuable tool for researchers studying T-cell activation, anergy, and immune polarization.[4][5] These notes provide detailed protocols and data for utilizing this compound as a research agent.
Mechanism of Action: Th1 to Th2 Immune Deviation
In the context of Type 1 Diabetes, autoreactive Th1 cells recognize the native insulin B (9-23) peptide presented by antigen-presenting cells (APCs). This recognition leads to the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ), culminating in the destruction of insulin-producing β-cells.
This compound was designed to sub-optimally engage the TCR of these pathogenic T-cells. This altered signaling was shown in preclinical studies to inhibit the proliferation of pathogenic Th1 clones.[1] Instead of inducing a classic Th1 response, this compound promotes the differentiation of T-cells into a Th2 phenotype, characterized by the production of regulatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1][2] This process, known as immune deviation, was theorized to suppress the endogenous autoimmune response.
Applications in T-Cell Research
-
Studying Altered Peptide Ligand (APL) Engagement: this compound can be used as a model APL to investigate how specific amino acid substitutions affect TCR binding, signal transduction, and downstream T-cell fate (activation vs. anergy vs. differentiation).
-
Investigating Th1/Th2 Polarization: The compound is an effective stimulus for inducing a Th2-skewed cytokine response from peripheral blood mononuclear cells (PBMCs) or isolated T-cells, particularly from subjects with autoimmune predispositions.[2] It can be used in parallel with the native insulin B(9-23) peptide to study the signaling pathways that drive Th1 versus Th2 differentiation.
-
Preclinical Models of Autoimmunity: In the non-obese diabetic (NOD) mouse model, this compound can be used to validate mechanisms of immune regulation and to test combination therapies aimed at suppressing autoimmunity.[1][3]
Experimental Protocols
Protocol 1: Murine T-Cell Proliferation Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit the proliferation of pathogenic, insulin-reactive T-cells isolated from NOD mice.
A. Materials:
-
Spleens from pre-diabetic female NOD mice (8-10 weeks old)
-
This compound Peptide (lyophilized)
-
Insulin B (9-23) Peptide (native, positive control)
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640, 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin/streptomycin, 50 µM 2-mercaptoethanol
-
Antigen-Presenting Cells (APCs): Irradiated (3,000 rads) splenocytes from NOD mice
-
CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Kit
-
96-well round-bottom plates
-
Flow cytometer
B. Method:
-
Prepare T-Cells: Isolate splenocytes from NOD mice. Enrich for CD4+ or CD8+ T-cells using a negative selection kit.
-
CFSE Labeling: Resuspend enriched T-cells at 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold cRPMI. Wash cells twice with cRPMI.
-
Set Up Co-Culture:
-
Plate 2x10⁵ irradiated APCs into each well of a 96-well plate.
-
Add peptides to the designated wells. Suggested concentrations:
-
Native Insulin B(9-23): 10 µg/mL (Stimulation Control)
-
This compound: Titration from 0.1 to 100 µg/mL
-
No Peptide (Negative Control)
-
-
For inhibition assays, add the native peptide (10 µg/mL) along with the titration of this compound.
-
-
Add T-Cells: Add 2x10⁵ CFSE-labeled T-cells to each well.
-
Incubation: Culture plates for 72-96 hours at 37°C, 5% CO₂.
-
Analysis: Harvest cells and stain with fluorescently-conjugated antibodies (e.g., Anti-CD4, Anti-CD8). Analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.
Protocol 2: Human Cytokine Release Assay (ELISPOT)
This protocol is adapted from the methods used in the Phase I clinical trial to measure the frequency of cytokine-secreting cells in human PBMCs.[2]
A. Materials:
-
Human IFN-γ and IL-5 ELISPOT kits (containing capture and detection antibodies)
-
PVDF-membrane 96-well plates
-
Human PBMCs, freshly isolated or properly cryopreserved
-
This compound Peptide (1 mg/mL stock in DMSO, then diluted in media)
-
Insulin B (9-23) Peptide (control)
-
PHA or anti-CD3/CD28 (positive control)
-
Cell culture medium (negative control)
-
Automated ELISPOT reader
B. Workflow:
C. Method:
-
Plate Preparation: Coat ELISPOT plates with capture antibody (anti-IFN-γ or anti-IL-5) according to the manufacturer's instructions. Incubate overnight at 4°C.
-
Blocking: The next day, wash plates 3 times with sterile PBS. Block plates by adding 200 µL of cRPMI and incubate for at least 2 hours at room temperature.
-
Cell Plating: Discard blocking medium. Add 2-3x10⁵ PBMCs in 100 µL of cRPMI to each well.
-
Stimulation: Add 100 µL of 2x concentrated peptide or control stimulus to the appropriate wells. Final concentrations:
-
This compound: 10 µg/mL
-
Native Insulin B(9-23): 10 µg/mL
-
Positive Control (e.g., PHA at 5 µg/mL)
-
Negative Control (Medium only)
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Detection: Wash away cells. Follow the ELISPOT kit manufacturer's protocol for adding the biotinylated detection antibody, followed by the enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase), and finally the substrate solution to develop the spots.
-
Analysis: Stop the colorimetric reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.
Summary of Quantitative Data
Despite promising preclinical and Phase I immunological data, a large, randomized Phase II clinical trial found this compound to be ineffective at preserving β-cell function.[4][5] C-peptide, a byproduct of insulin production, is a key biomarker for β-cell function.[6] The tables below summarize the primary and secondary endpoints from this trial at the 24-month time point.
Table 1: Primary Endpoint - Stimulated Peak C-Peptide Levels at 24 Months [5]
| Treatment Group | Dose | Mean Peak C-Peptide (pmol/mL) |
| Placebo | - | 0.54 |
| This compound | 0.1 mg | 0.59 |
| This compound | 0.5 mg | 0.57 |
| This compound | 1.0 mg | 0.48 |
| No statistically significant difference was observed between any this compound group and placebo. |
Table 2: Secondary Metabolic Endpoints at 24 Months [4]
| Treatment Group | Dose | Mean Daily Insulin Dose (IU) | Mean A1C (%) |
| Placebo | - | 47.3 ± 17.6 | 8.0 ± 2.1 |
| This compound | 0.1 mg | 47.8 ± 20.4 | 8.1 ± 2.1 |
| This compound | 0.5 mg | 57.2 ± 36.5 | 8.8 ± 3.0 |
| This compound | 1.0 mg | 51.6 ± 21.8 | 8.6 ± 2.6 |
| Data presented as mean ± standard deviation. No significant differences were found compared to placebo. |
Table 3: Immunological Response from Phase I Trial [2]
| Response Type | Observation |
| Th1 Response (IFN-γ) | Th1 responses to the native insulin peptide were common in placebo-treated patients but rare in healthy controls. Administration of this compound significantly and dose-dependently reduced the percentage of patients exhibiting this Th1 response. |
| Th2 Response (IL-5) | Administration of this compound led to significant increases in the magnitude of IL-5 responses compared to the placebo group, indicating a shift toward a Th2 phenotype. |
Conclusion
This compound is a well-characterized altered peptide ligand that serves as an excellent research tool for studying T-cell activation pathways. Preclinical and early clinical data support its function as an agent capable of inducing a Th1-to-Th2 immune shift.[1][2] However, the definitive Phase II trial results underscore the significant challenge of translating such immunological effects into clinical benefit for Type 1 Diabetes.[4][5] Researchers using this compound should be aware of both its utility in modulating T-cell responses in vitro and its ultimate lack of clinical efficacy.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for C-Peptide as a Validated Surrogate to Predict Clinical Benefits in Trials of Disease-Modifying Therapies for Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Stability Testing of Efinopegdutide (NBI-6024)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efinopegdutide (also known as NBI-6024 or MK-6024) is an investigational PEGylated dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2] It is currently under development for the treatment of metabolic-associated fatty liver disease (MAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] As a peptide-based therapeutic, ensuring its long-term stability is a critical aspect of its development to guarantee safety, efficacy, and a viable shelf-life.
These application notes provide a comprehensive protocol for the long-term stability testing of efinopegdutide, based on the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[4][5][6][7] The protocol outlines the storage conditions, testing frequency, and analytical methodologies required to assess the physical, chemical, and biological stability of efinopegdutide over time.
Signaling Pathway of Efinopegdutide (GLP-1/Glucagon Receptor Agonist)
Efinopegdutide exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G protein-coupled receptors (GPCRs).[8][9] Upon binding, it initiates a cascade of intracellular signaling events. The activation of these receptors primarily involves the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8][10] This dual agonism leads to a multi-pronged approach to improving metabolic health, including enhanced insulin secretion, appetite suppression, increased energy expenditure, and reduced liver fat.[1]
Caption: Signaling pathway of Efinopegdutide (this compound).
Long-Term Stability Testing Protocol
This protocol is designed to assess the stability of efinopegdutide drug product under various environmental conditions over a designated period. It is assumed that the drug product is a sterile solution intended for subcutaneous injection.[11] The protocol should be executed for at least three primary batches to ensure consistency.[4]
Storage Conditions and Testing Frequency
The following storage conditions and testing frequencies are based on ICH guideline Q1A(R2).[4][12]
| Storage Condition | Temperature | Relative Humidity | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate (if required) | 30°C ± 2°C | 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | 0, 1, 2, 3, 6 months |
Intermediate testing is required if a significant change occurs during accelerated testing.
Experimental Workflow
The experimental workflow for the long-term stability testing of efinopegdutide is depicted in the following diagram.
Caption: Workflow for long-term stability testing of Efinopegdutide.
Analytical Methods
A suite of validated, stability-indicating analytical methods must be employed to monitor the quality of efinopegdutide over the course of the study.
| Test Parameter | Analytical Method(s) | Purpose |
| Appearance | Visual Inspection | To assess for changes in color, clarity, and the presence of particulate matter. |
| pH | pH Meter | To monitor changes in the acidity or alkalinity of the drug product solution. |
| Purity and Impurities | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection | To quantify the active ingredient and detect and quantify any degradation products or impurities.[13][14] |
| Identity | Mass Spectrometry (MS) | To confirm the molecular weight and identity of the peptide, and to characterize degradation products.[13][14] |
| Structure | Circular Dichroism (CD) Spectroscopy | To assess the secondary structure of the peptide and detect any conformational changes.[13][14][15] |
| Potency/Biological Activity | Cell-based Bioassay (e.g., cAMP accumulation assay in cells expressing GLP-1R and GCGR) | To measure the biological activity and ensure it remains within specifications. |
| Sterility | USP <71> Sterility Tests | To ensure the product remains free from microbial contamination. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | To quantify the level of bacterial endotoxins. |
| Particulate Matter | Light Obscuration Particle Count Test | To quantify sub-visible particulate matter. |
Data Presentation
All quantitative data from the stability studies should be summarized in tabular format to facilitate comparison and trend analysis.
Table 1: Example Data Summary for Long-Term Stability at 25°C/60% RH
| Time Point (Months) | Appearance | pH | Purity by HPLC (%) | Total Impurities by HPLC (%) | Potency (% of Initial) |
| 0 | |||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 | |||||
| 36 |
Table 2: Example Data Summary for Accelerated Stability at 40°C/75% RH
| Time Point (Months) | Appearance | pH | Purity by HPLC (%) | Total Impurities by HPLC (%) | Potency (% of Initial) |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 6 |
Conclusion
This comprehensive protocol for the long-term stability testing of efinopegdutide (this compound) provides a robust framework for assessing the quality, safety, and efficacy of the drug product over its shelf-life. Adherence to these guidelines is essential for regulatory submissions and for ensuring that patients receive a stable and effective therapeutic agent. The specific analytical methods and acceptance criteria should be further refined based on the final formulation and manufacturing process of efinopegdutide.
References
- 1. swolverine.com [swolverine.com]
- 2. Efinopegdutide - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. purple-diamond.com [purple-diamond.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Glucagon-Like Peptide-1 and Its Class B G Protein–Coupled Receptors: A Long March to Therapeutic Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. database.ich.org [database.ich.org]
- 13. peptidesuk.com [peptidesuk.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ijsra.net [ijsra.net]
Troubleshooting & Optimization
Navigating the NBI-6024 Clinical Trial: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the clinical trial design of NBI-6024, an altered peptide ligand investigated for the treatment of recent-onset type 1 diabetes.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the this compound Phase 2 clinical trial?
The primary goal of the trial was to determine if repeated subcutaneous injections of this compound could preserve the function of insulin-producing beta cells in patients recently diagnosed with type 1 diabetes.[1] This was primarily measured by assessing changes in C-peptide concentrations, a biomarker for endogenous insulin production.
Q2: What was the underlying mechanism of action for this compound?
This compound is an altered peptide ligand (APL) of the human insulin B-chain (amino acids 9-23). It was designed to modulate the autoimmune response that destroys beta cells in type 1 diabetes. The therapeutic hypothesis was that this compound would shift the T-cell response from a pro-inflammatory Th1 phenotype, which is implicated in the autoimmune attack, to a more protective Th2 phenotype.
Q3: Why did the this compound Phase 2 trial fail to meet its primary endpoint?
The trial did not demonstrate a statistically significant preservation of beta-cell function in patients treated with this compound compared to placebo.[1] While the exact reasons for the trial's outcome are multifaceted, several challenges in the clinical trial design and the broader field of antigen-specific immunotherapy for type 1 diabetes may have contributed:
-
Dose Selection: The doses of this compound used in the trial (0.1 mg, 0.5 mg, and 1.0 mg) may not have been optimal to induce a significant and lasting immunological effect.[1]
-
Patient Heterogeneity: The autoimmune process in type 1 diabetes can vary significantly between individuals. A "one-size-fits-all" approach with a single peptide may not be effective for all patients.
-
Lack of Robust Biomarkers: While C-peptide is a standard measure of beta-cell function, there is a need for more sensitive and predictive biomarkers to gauge the immunological response to therapies like this compound.
-
Difficulty in Translating Preclinical Success: While this compound showed promise in animal models, translating these findings to human clinical trials is a common challenge in drug development, particularly for complex autoimmune diseases.
Q4: Were there any safety concerns with this compound in the clinical trial?
The this compound clinical trial report indicated that the treatment was generally well-tolerated, with no major safety issues identified.
Troubleshooting Guide for Related Experiments
Issue: Difficulty in detecting a significant change in T-cell phenotype in response to an altered peptide ligand.
-
Possible Cause: The timing of sample collection may not align with the peak immunological response.
-
Troubleshooting Step: In your experimental design, consider including multiple time points for peripheral blood mononuclear cell (PBMC) isolation and analysis to capture the dynamics of the T-cell response.
-
Possible Cause: The in vitro stimulation conditions may not be optimal for detecting a Th2 shift.
-
Troubleshooting Step: Titrate the concentration of the altered peptide ligand used for in vitro restimulation of PBMCs. Additionally, ensure the use of appropriate positive and negative controls for cytokine production.
-
Possible Cause: The sensitivity of the assay may be insufficient to detect subtle changes in cytokine profiles.
-
Troubleshooting Step: Consider using a highly sensitive assay such as the Enzyme-Linked Immunosorbent Spot (ELISPOT) assay, which can detect cytokine-secreting cells at a single-cell level.
Quantitative Data Summary
The following table summarizes the key outcomes of the this compound Phase 2 clinical trial.
| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) |
| Number of Patients | 48 | 47 | 46 | 47 |
| Mean Peak C-peptide at 24 Months (pmol/mL) | 0.54 | 0.59 | 0.57 | 0.48 |
| Change in Fasting C-peptide over 24 Months | Decline | Decline | Decline | Decline |
| Change in Stimulated C-peptide over 24 Months | Decline | Decline | Decline | Decline |
Data compiled from the published results of the this compound Phase 2 clinical trial.[1]
Experimental Protocols
Mixed-Meal Tolerance Test (MMTT) for C-Peptide Measurement
Objective: To assess endogenous insulin secretion (via C-peptide levels) in response to a standardized meal.
Procedure:
-
Patient Preparation: Patients should fast for at least 8 hours overnight.
-
Baseline Blood Draw: Collect a baseline blood sample for C-peptide and glucose measurement.
-
Meal Administration: The patient consumes a standardized liquid meal (e.g., Boost or Ensure) within a 10-minute timeframe. The volume of the meal is typically calculated based on the patient's body weight.
-
Post-Meal Blood Draws: Collect blood samples at specific time points after meal ingestion. A common schedule includes 30, 60, 90, and 120 minutes.
-
Sample Processing: Blood samples are collected in appropriate tubes (e.g., EDTA tubes for C-peptide) and centrifuged to separate plasma. Plasma is then stored at -80°C until analysis.
-
C-peptide Analysis: C-peptide levels are measured using a validated immunoassay.
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay for Cytokine Profiling
Objective: To quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ for Th1, IL-4 for Th2) in response to this compound.
Procedure:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating: Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4). Wash the plate and then add a known number of PBMCs to each well.
-
In Vitro Stimulation: Add the this compound peptide, a positive control (e.g., phytohemagglutinin), and a negative control (media alone) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Detection: Wash the wells and add a biotinylated detection antibody specific for the cytokine. Following another incubation and wash step, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: Add a substrate that will be converted by the enzyme to form a colored, insoluble spot at the site of cytokine secretion.
-
Analysis: Count the number of spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of cytokine-secreting cells.
Visualizations
Caption: Proposed mechanism of action of this compound in type 1 diabetes.
Caption: Simplified workflow of the this compound Phase 2 clinical trial.
References
NBI-6024 Phase 2 Clinical Trial Failure: A Technical Analysis
Technical Support Center
This document provides a comprehensive analysis of the Phase 2 clinical trial failure of NBI-6024, a proposed treatment for new-onset type 1 diabetes. It is intended for researchers, scientists, and drug development professionals seeking to understand the trial's outcomes and the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound Phase 2 clinical trial?
The Phase 2 clinical trial for this compound (ClinicalTrials.gov Identifier: NCT00873561) failed to meet its primary endpoint.[1] The trial was designed to assess whether this compound could preserve the function of insulin-producing beta cells in patients recently diagnosed with type 1 diabetes.[2] However, the study concluded that treatment with this compound did not improve or maintain beta-cell function compared to a placebo.[2][3][4]
Q2: What was the proposed mechanism of action for this compound?
This compound is an "altered peptide ligand" (APL) derived from the 9-23 amino acid region of the insulin B chain.[5][6] This region is a known target for autoreactive T-cells that lead to the destruction of pancreatic beta cells in type 1 diabetes.[6][7] The intended mechanism of this compound was to modulate the autoimmune response by shifting it from a destructive T helper 1 (Th1) phenotype to a protective T helper 2 (Th2) phenotype.[5][6] Preclinical and Phase 1 studies suggested that this compound could induce the production of Th2 cytokines like IL-4 and IL-10 while reducing the pro-inflammatory Th1 cytokine, interferon-gamma (IFN-γ).[6][8]
Q3: Were there any indications of efficacy in the Phase 2 trial data?
No, the Phase 2 trial data did not show any statistically significant efficacy for this compound. The primary endpoint, which was the peak C-peptide concentration at 24 months, showed no significant difference between the groups treated with various doses of this compound and the placebo group.[2] C-peptide levels, a measure of endogenous insulin production, declined at a similar rate across all treatment and placebo groups.[2] Furthermore, there were no significant differences in secondary endpoints such as daily insulin requirements or the number of islet antibodies.[2]
Q4: Was the failure of this compound due to safety concerns?
The failure of the Phase 2 trial was not attributed to safety issues. The study reported that this compound was generally well-tolerated and had a benign safety profile, with no significant safety concerns arising during the treatment period.[1]
Troubleshooting Guide for Experimental Discrepancies
Issue: Why did the promising preclinical and Phase 1 immunological effects of this compound not translate into clinical efficacy in Phase 2?
Possible Explanations:
-
Lack of Immunological Response in the Phase 2 Population: A significant limitation of the Phase 2 study was the absence of T-cell response data.[3][4] It is possible that the doses of this compound used in the Phase 2 trial were insufficient to induce the intended Th1 to Th2 immune shift in the broader patient population over the 24-month duration. The immunological effects observed in the smaller, shorter-term Phase 1 study may not have been replicated.
-
Complexity of the Autoimmune Response: The autoimmune attack in type 1 diabetes is complex and involves multiple autoantigens and T-cell specificities. Targeting a single epitope with an APL like this compound may not be sufficient to halt the overall autoimmune process. Other pathogenic T-cells with different specificities could have continued to destroy beta cells, negating any potential benefit from modulating the response to the insulin B (9-23) epitope.
-
Disease Stage and Patient Heterogeneity: The trial enrolled patients with newly diagnosed type 1 diabetes. It is possible that by the time of diagnosis, a significant and irreversible loss of beta-cell mass had already occurred, making it difficult for an immunomodulatory therapy to have a meaningful impact. Additionally, the heterogeneity of the human immune response means that an APL may not be equally effective in all patients.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the this compound Phase 2 clinical trial at the 24-month mark.
| Parameter | Placebo | 0.1 mg this compound | 0.5 mg this compound | 1.0 mg this compound |
| Mean Peak C-peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 |
| Average Daily Insulin Needs | Comparable across all groups | Comparable across all groups | Comparable across all groups | Comparable across all groups |
Data extracted from the publication "No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes".[2]
Experimental Protocols
Phase 2 Clinical Trial (NCT00873561) Methodology
-
Study Design: A randomized, four-arm, placebo-controlled, double-blind, dose-ranging Phase 2 trial.[1][2]
-
Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.[2]
-
Randomization and Treatment: Patients were randomly assigned to one of four groups: placebo, 0.1 mg this compound, 0.5 mg this compound, or 1.0 mg this compound.[2] The treatment was administered via subcutaneous injection at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[2]
-
Primary Endpoint: The primary efficacy endpoint was the peak C-peptide concentration during a 2-hour mixed-meal tolerance test at 24 months.[1][2]
-
Secondary Endpoints: Secondary endpoints included fasting C-peptide, area under the curve (AUC) for C-peptide, daily insulin usage, and levels of islet antibodies.[2]
-
Immune Function Parameters: The study also monitored immune function parameters, including islet antibodies and CD4 and CD8 T-cell counts.[2]
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: this compound Phase 2 clinical trial workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
limitations of NBI-6024 as a therapeutic agent
Welcome to the Technical Support Center for NBI-6024. This resource is designed for researchers, scientists, and drug development professionals investigating this compound and other altered peptide ligands (APLs). Here you will find comprehensive information regarding the limitations of this compound as a therapeutic agent, presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries from key studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
A1: this compound is an altered peptide ligand (APL) derived from the immunodominant 9-23 amino acid region of the human insulin B chain (B(9-23)).[1][2] It was designed with two amino acid substitutions (16Y→A and 19C→A) to modulate the autoimmune response in type 1 diabetes.[3] The intended mechanism of action was to shift the pathogenic T helper 1 (Th1) immune response, which is responsible for the destruction of pancreatic β-cells, towards a non-pathogenic T helper 2 (Th2) response.[1][2] Preclinical studies in nonobese diabetic (NOD) mice showed that this compound could induce a Th2-type cytokine response (IL-4, IL-10) and protect against the development of diabetes.[3]
Q2: What was the outcome of the clinical development of this compound?
A2: Despite promising preclinical data, a phase II clinical trial (NCT00873561) in patients with recent-onset type 1 diabetes demonstrated that this compound was not effective at preserving β-cell function.[4] Treatment with this compound at doses of 0.1, 0.5, or 1.0 mg did not result in any significant improvement in C-peptide levels (a measure of endogenous insulin production) compared to placebo over a 24-month period.[4]
Q3: What were the key limitations of this compound observed in the clinical trial?
A3: The primary limitation of this compound was its lack of clinical efficacy. Specifically, the phase II trial showed:
-
No preservation of β-cell function: C-peptide levels declined at a similar rate in both this compound-treated and placebo groups.[4]
-
No reduction in insulin needs: The average daily insulin requirements were comparable between the treatment and placebo groups.[4]
-
No significant changes in immune parameters: There were no treatment-related changes in islet antibodies or the numbers of CD4+ and CD8+ T-cells.[4]
Q4: What were the reported adverse events associated with this compound?
A4: this compound was generally well-tolerated in clinical trials.[3] The most common adverse event was burning at the injection site. Other reported adverse events included upper respiratory tract infection, headache, and nasopharyngitis, with frequencies comparable to the placebo group.[3]
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when developing or experimenting with altered peptide ligands like this compound.
| Problem | Possible Causes | Troubleshooting Suggestions |
| In vitro Th2 shift does not translate to in vivo efficacy. | * Inadequate in vivo exposure: The dose, frequency, or route of administration may not achieve sufficient sustained concentrations at the target site. * Lack of appropriate animal model: The animal model may not fully recapitulate the human disease. * Peptide instability: The APL may be rapidly degraded in vivo. | * Conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and administration. * Carefully select and validate the animal model to ensure its relevance to the human condition. * Investigate peptide modifications (e.g., cyclization, D-amino acid substitution) to enhance stability.[5] |
| Difficulty in determining the optimal dose for clinical trials. | * Non-linear dose-response: The immunological effects of APLs may not follow a simple linear dose-response curve. * Lack of reliable biomarkers: The biomarkers used to predict clinical efficacy may not be well-established. | * Perform comprehensive dose-ranging studies in relevant animal models. * Incorporate a variety of immunological assays (e.g., cytokine profiling, T-cell proliferation assays) to assess the biological activity of the APL across a range of doses. * Consider adaptive clinical trial designs to allow for dose adjustments based on emerging data. |
| Inconsistent or variable results in immunological assays. | * Variability in patient immune status: Patients may have different baseline levels of autoreactive T-cells and immune responses. * Assay sensitivity and specificity: The assays used to measure immune responses may not be sensitive or specific enough to detect subtle changes. * Sample handling and processing: Inconsistent sample handling can introduce variability. | * Stratify patients in clinical trials based on relevant biomarkers (e.g., autoantibody profiles, HLA type). * Use highly sensitive and validated assays, such as multi-color flow cytometry and ELISPOT, with standardized protocols. * Establish and adhere to strict protocols for sample collection, processing, and storage. |
| Failure to demonstrate a clinical benefit despite evidence of an immunological effect. | * The targeted immune pathway is not the primary driver of the disease. * The induced immune response is not sufficient to overcome the pathogenic process. * The timing of the intervention is too late in the disease course. | * Re-evaluate the proposed mechanism of action based on the clinical trial data. * Consider combination therapies that target multiple pathogenic pathways. * Investigate the potential for earlier intervention in at-risk individuals. |
Data Presentation
Table 1: Key Efficacy Outcomes of the this compound Phase II Clinical Trial (NCT00873561) at 24 Months
| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) |
| Mean Peak C-peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 |
| Decline in C-peptide from baseline | ~60% | ~60% | ~60% | ~60% |
| Average Daily Insulin Needs | Comparable | Comparable | Comparable | Comparable |
Data extracted from the publication of the this compound Phase II trial results.[4]
Experimental Protocols
Mixed-Meal Tolerance Test (MMTT) for C-peptide Measurement
This protocol is based on the methodology used in the this compound Phase II clinical trial to assess β-cell function.[4]
Objective: To measure stimulated C-peptide levels as an indicator of endogenous insulin secretion.
Procedure:
-
Patient Preparation: Patients should fast overnight for at least 8 hours.
-
Baseline Sample: A baseline blood sample is collected for C-peptide measurement.
-
Meal Administration: A standardized liquid meal (e.g., Boost) is administered orally. The volume is typically weight-based.
-
Post-Meal Blood Sampling: Blood samples are collected at specified time points after the meal (e.g., 30, 60, 90, and 120 minutes).
-
Sample Processing: Blood samples are collected in appropriate tubes (e.g., containing EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
C-peptide Analysis: C-peptide concentrations are measured using a validated immunoassay (e.g., radioimmunoassay or ELISA).
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay for Cytokine Profiling
This protocol is based on the immunological monitoring performed in the Phase I trial of this compound to assess T-cell responses.[2]
Objective: To quantify the frequency of cytokine-secreting T-cells in response to stimulation with this compound or the native insulin B(9-23) peptide.
Procedure:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate Coating: ELISPOT plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ for Th1 response, IL-4 or IL-5 for Th2 response).
-
Cell Plating and Stimulation: PBMCs are plated in the coated wells and stimulated with this compound, the native peptide, a positive control (e.g., phytohemagglutinin), and a negative control (medium alone).
-
Incubation: Plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator to allow for cytokine secretion.
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming spots at the sites of cytokine secretion.
-
Spot Counting: The number of spots in each well is counted using an automated ELISPOT reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
Mandatory Visualization
Caption: Proposed mechanism of action of this compound.
References
- 1. cvia-journal.org [cvia-journal.org]
- 2. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in Optimizing a Prostate Carcinoma Binding Peptide, Identified through the Phage Display Technology | MDPI [mdpi.com]
Technical Support Center: Optimizing NBI-6024 Delivery for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBI-6024. The information is designed to address specific issues that may be encountered during experimental use.
I. Understanding this compound
This compound is an altered peptide ligand investigated for its potential to modulate autoimmune responses.[1][2] Specifically, it was designed as an epitope to be recognized by inflammatory T helper lymphocytes.[2] Clinical trials have explored its use in type 1 diabetes to determine if it could inhibit autoreactive T-cells and preserve beta-cell function.[1] The primary route of administration in these studies was subcutaneous injection.[1][3]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an altered peptide ligand designed to be an epitope recognized by inflammatory interferon-gamma-producing T helper lymphocytes in patients with type 1 diabetes.[2] The therapeutic goal was to inhibit these autoreactive T-cells to protect pancreatic beta-cells from autoimmune destruction.[1]
Q2: What were the key findings from the Phase II clinical trial (NCT00873561)?
A2: The Phase II trial concluded that subcutaneous treatment with this compound at doses of 0.1, 0.5, or 1.0 mg did not significantly improve or maintain beta-cell function in patients with recently diagnosed type 1 diabetes when compared to a placebo.[1] There were no significant differences in C-peptide concentrations or daily insulin needs between the treatment and placebo groups over a 24-month period.[1]
Q3: How was this compound administered in clinical trials?
A3: In the Phase II trial, this compound was administered subcutaneously.[1][3] Patients received an initial dose, followed by injections at weeks 2 and 4, and then monthly for a total of 24 months.[1]
III. Troubleshooting Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Low Bioactivity in In-Vitro T-Cell Assays | Peptide degradation due to improper storage or handling. | Store this compound lyophilized at -20°C or below. Reconstitute just prior to use with sterile, nuclease-free buffer. Avoid repeated freeze-thaw cycles. |
| Suboptimal peptide concentration. | Perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific T-cell clone or primary cell line. | |
| Issues with Antigen Presenting Cells (APCs). | Ensure APCs are healthy and efficiently present the peptide. Verify MHC compatibility between APCs and T-cells. | |
| Inconsistent Results in Animal Models | Inefficient subcutaneous delivery or rapid clearance. | Consider alternative delivery systems such as encapsulation in nanoparticles or hydrogels to improve stability and prolong release. |
| High variability in animal immune response. | Increase cohort size to ensure statistical power. Ensure animals are age- and sex-matched. Pre-screen animals for baseline immune parameters if possible. | |
| Incorrect dosage or administration frequency. | Refer to preclinical studies for appropriate dosing regimens. The clinical trial used a multi-dose regimen over several months.[1] | |
| Difficulty Reconstituting Lyophilized Peptide | Peptide has poor solubility in the chosen solvent. | Consult the manufacturer's data sheet for recommended solvents. If not available, try sterile water, PBS, or a small amount of a polar organic solvent like DMSO before diluting in aqueous buffer. |
IV. Key Experimental Protocols
1. Protocol: In-Vitro T-Cell Proliferation Assay
-
Objective: To measure the proliferation of this compound-specific T-cells in response to the peptide.
-
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient (e.g., Ficoll-Paque).
-
Antigen Presentation: Plate PBMCs or isolated monocytes (as APCs) in a 96-well plate. Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL).
-
Co-culture: Add isolated CD4+ T-cells to the wells containing APCs and this compound.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator such as [³H]-thymidine or a fluorescent dye (e.g., CFSE) for the final 18-24 hours of culture.
-
Analysis: Measure radioactivity via scintillation counting or fluorescence via flow cytometry to quantify T-cell proliferation.
-
2. Protocol: Subcutaneous Administration in a Rodent Model
-
Objective: To deliver this compound subcutaneously to assess its in-vivo efficacy.
-
Methodology:
-
Preparation: Reconstitute this compound in a sterile, isotonic vehicle (e.g., sterile saline) to the desired concentration.
-
Animal Handling: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Injection Site: Shave a small patch of fur on the animal's back, between the shoulder blades.
-
Administration: Gently lift the skin to form a "tent." Insert a sterile 27-gauge (or smaller) needle into the subcutaneous space at the base of the tented skin.
-
Injection: Slowly inject the prepared this compound solution (typically 100-200 µL volume for a mouse).
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site for a few seconds. Monitor the animal for any adverse reactions according to your approved protocol.
-
V. Visualizations and Workflows
Signaling Pathway: Hypothesized T-Cell Receptor Engagement
References
NBI-6024 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NBI-6024. The following information is based on general principles for handling peptides and aims to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For a peptide of unknown solubility, the best approach is to start with sterile, distilled water or a common buffer such as Phosphate Buffered Saline (PBS). If the peptide does not dissolve, a systematic approach based on the peptide's properties is recommended. Since this compound is a peptide, its solubility is influenced by its amino acid sequence, which determines its net charge and hydrophobicity.
Q2: How can I determine the best solvent if this compound does not dissolve in water?
A2: If this compound is poorly soluble in aqueous solutions, you can try the following steps:
-
Analyze the peptide sequence: Determine the overall charge of the peptide by assigning a value of +1 to basic residues (K, R, H) and -1 to acidic residues (D, E).
-
For acidic peptides (net negative charge): Try dissolving in a slightly basic buffer (pH > 7) or add a small amount of a basic solution like 0.1 M ammonium bicarbonate.
-
For basic peptides (net positive charge): Use a slightly acidic buffer (pH < 7) or add a small amount of a dilute acidic solution such as 10% acetic acid.[1][2][3]
-
For neutral or hydrophobic peptides: These may require an organic co-solvent. Start by dissolving the peptide in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration.[1][4][5]
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
A3: Cloudiness or the presence of particulates indicates either incomplete dissolution or aggregation.[6] Consider the following troubleshooting steps:
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[1][2]
-
Gentle Warming: Gently warming the solution may increase solubility, but avoid excessive heat as it can degrade the peptide.[3]
-
pH Adjustment: The peptide may be at or near its isoelectric point (pI), where it is least soluble. Adjusting the pH away from the pI can improve solubility.[7]
-
Centrifugation: Before use, centrifuge the solution to pellet any undissolved material.[8][9]
Q4: What are the optimal storage conditions for this compound?
A4:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[10][11]
-
In Solution: It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation and aggregation.[10][11]
Q5: What factors can affect the stability of this compound in my experiments?
A5: Several factors can impact peptide stability:
-
pH: Extreme pH values can lead to hydrolysis or other chemical modifications.[10][12]
-
Temperature: Higher temperatures accelerate degradation.[10][12]
-
Oxidation: Peptides containing residues like methionine, cysteine, or tryptophan are susceptible to oxidation.[10]
-
Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to loss of activity.[13][14]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound
If you are experiencing difficulty dissolving this compound, follow this workflow to identify a suitable solvent.
Issue 2: this compound Precipitates Out of Solution During Experiment
Precipitation during an experiment can be due to changes in the solution environment.
Data Presentation
Table 1: Recommended Solvents for Peptides Based on Physicochemical Properties
| Peptide Type | Primary Solvent | Secondary/Alternative Solvent |
| Acidic (Net Negative Charge) | Sterile Water, PBS (pH 7.4) | Dilute Ammonium Bicarbonate (0.1 M) |
| Basic (Net Positive Charge) | Sterile Water, PBS (pH 7.4) | Dilute Acetic Acid (10%) |
| Neutral/Hydrophobic | Minimal DMSO or ACN | Dilute Acetic Acid or Ammonium Hydroxide |
Experimental Protocols
Protocol: General Procedure for Solubility Testing of this compound
This protocol provides a systematic approach to determine the optimal solvent for this compound.
-
Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Solubility Test:
-
Weigh out a small, known amount of this compound (e.g., 1 mg).
-
Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide.
-
Gently vortex or swirl to mix.
-
Visually inspect for complete dissolution. If the solution is clear, the peptide is soluble in water.
-
-
Troubleshooting Insolubility:
-
If the peptide is not soluble in water, proceed with the following steps using small aliquots of the peptide for each test solvent.
-
pH Adjustment:
-
For suspected basic peptides: Add 10% acetic acid dropwise until the peptide dissolves.
-
For suspected acidic peptides: Add 0.1 M ammonium bicarbonate dropwise until the peptide dissolves.
-
-
Organic Co-solvents:
-
To a fresh aliquot of peptide, add a minimal volume of DMSO (e.g., 10-20 µL).
-
Vortex until the peptide is completely dissolved.
-
Slowly add the desired aqueous buffer dropwise while vortexing to reach the final desired concentration. If the solution becomes cloudy, the solubility limit in that mixed solvent has been exceeded.
-
-
-
Final Preparation and Storage:
-
Once a suitable solvent is identified, prepare the stock solution at the desired concentration.
-
Sterile filter the solution using a 0.22 µm filter if required for the application.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. jpt.com [jpt.com]
- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. peptidesuk.com [peptidesuk.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
NBI-6024: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the investigational drug NBI-6024. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and observations that may arise during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is an altered peptide ligand (APL) derived from the 9-23 amino acid region of the insulin B-chain (B(9-23)).[1] This region is an immunodominant T-cell target in Type 1 Diabetes.[1][2] this compound is engineered to modulate the autoimmune response by shifting the T-cell response from a pathogenic Th1 phenotype (which attacks pancreatic β-cells) to a protective Th2 regulatory phenotype.[1] In preclinical studies using nonobese diabetic (NOD) mice, this compound was shown to induce Th2-type T-cell responses that were cross-reactive with the native insulin B(9-23) antigen, suggesting it could control the harmful Th1 responses.[2]
Q2: Were any off-target effects identified in clinical trials of this compound?
A2: Clinical trials of this compound did not identify significant safety issues or off-target effects.[3] The adverse events reported during these studies were generally considered mild to moderate and unrelated or not likely to be related to the study drug.[3] The frequency and types of adverse events were comparable between the this compound and placebo groups.[3][4]
Q3: What adverse events were observed during this compound clinical trials, even if not attributed to the drug?
A3: Across multiple studies, the most common adverse events reported by patients receiving this compound were similar to those in the placebo group. These included upper respiratory tract infections, headaches, nasopharyngitis, and pharyngitis.[3][4] Serious adverse events were reported in a small number of patients, but none were considered to be drug-related.[3][4]
Troubleshooting & Experimental Observations
Issue: An unexpected immune response is observed in our preclinical model after administering this compound.
Troubleshooting Steps:
-
Verify Peptide Integrity: Ensure the this compound peptide has not degraded. Improper storage or handling can affect its structure and function.
-
Review Dosing and Administration: Cross-reference the dosage and administration route with established protocols from clinical trials. Subcutaneous injection was the route used in human studies.[5][6]
-
Analyze Cytokine Profile: The intended effect of this compound is a shift from a Th1 to a Th2 cytokine profile (e.g., increased IL-4, IL-5).[1][2] An unexpected response may warrant a detailed analysis of a full cytokine panel to understand the T-cell activation state.
-
Consider the Animal Model: The nonobese diabetic (NOD) mouse has been the primary preclinical model.[2] Responses may differ in other models.
Quantitative Data Summary
The following tables summarize adverse events reported in key clinical trials for this compound. It is important to note that these events were not considered to be causally related to the administration of this compound.
Table 1: Summary of Adverse Events in a Phase II Trial [3]
| Adverse Event (Reported by ≥10% of Patients) | Frequency in this compound Groups | Frequency in Placebo Group |
| Upper Respiratory Tract Infection | Comparable | Comparable |
| Nasopharyngitis | Comparable | Comparable |
| Headache | Comparable | Comparable |
| Pharyngitis | Comparable | Comparable |
| Influenza | Comparable | Comparable |
| Nausea | Comparable | Comparable |
| Rhinitis | Comparable | Comparable |
| Vomiting | Comparable | Comparable |
Note: Frequencies of adverse events in the this compound treatment groups and the placebo group were comparable, with no clear pattern of relationship between dose, occurrence, and frequency.[3]
Table 2: Summary of Adverse Events in a Multiple-Dose Study [4]
| Adverse Event | Details | Conclusion |
| Most Common | Burning at injection site | Well tolerated |
| Serious | Two reported cases of hypoglycemia | Concluded not to be associated with this compound |
Experimental Protocols
Protocol: Phase II Multicenter, Randomized, Placebo-Controlled Trial
This protocol provides a general overview based on the design of the Phase II trial for this compound.[3][6][7]
-
Objective: To assess the effect of repeated administrations of this compound on endogenous insulin production in patients with recent-onset Type 1 Diabetes.[3]
-
Patient Population: 188 patients, aged 10–35 years, with recently diagnosed Type 1 Diabetes.[3][7]
-
Treatment Arms:
-
Placebo
-
0.1 mg this compound
-
0.5 mg this compound
-
1.0 mg this compound
-
-
Administration: Subcutaneous injections were administered at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[5][7]
-
Primary Efficacy Endpoint: 2-hour peak C-peptide level at 24 months, measured during a mixed-meal tolerance test.
-
Safety Monitoring: Included monitoring of vital signs, laboratory tests (hematology, clinical chemistry, urinalysis), physical examinations, electrocardiograms, and documentation of all adverse events.
Protocol: Assessing Immunomodulatory Effects (ELISpot Assay)
This protocol is based on the methods used in a Phase I clinical trial to measure immune responses.[1]
-
Objective: To measure the immunomodulatory effects of this compound administration in patients by analyzing cytokine responses in peripheral blood mononuclear cells (PBMCs).
-
Method: Enzyme-linked immunosorbent spot (ELISpot) assay.
-
Procedure:
-
Isolate PBMCs from patient blood samples.
-
Stimulate PBMCs in vitro with the B(9-23) peptide and this compound.
-
Use ELISpot plates coated with antibodies for specific cytokines (e.g., IFN-γ for Th1 response, IL-5 for Th2 response).
-
Incubate the stimulated PBMCs on the plates.
-
After incubation, develop the plates to visualize spots, where each spot represents a cytokine-secreting cell.
-
Quantify the spots to determine the magnitude of the Th1 and Th2 responses.
-
-
Expected Outcome: Administration of this compound was expected to reduce the percentage of patients with Th1 responses and increase Th2 responses relative to placebo.[1]
References
- 1. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBI-6024 Efficacy in Humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of NBI-6024 in humans.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the lack of efficacy of this compound in human clinical trials for type 1 diabetes?
A1: The Phase 2 clinical trial, a randomized, placebo-controlled, dose-ranging study, concluded that this compound did not improve or maintain beta-cell function in patients with recently diagnosed type 1 diabetes.[1][2] Treatment with this compound at doses of 0.1, 0.5, or 1.0 mg did not lead to any significant difference in the mean peak C-peptide concentration compared to the placebo group after 24 months.[1][2] Furthermore, fasting, stimulated peak, and area under the curve (AUC) C-peptide concentrations declined at a similar rate across all treatment groups and the placebo group.[1][2]
Q2: Did this compound show any positive immunological effects in humans despite the lack of clinical efficacy?
A2: A Phase I clinical study suggested that this compound treatment could shift the immune response from a pathogenic Th1 phenotype to a protective Th2 regulatory phenotype in patients with recent-onset type 1 diabetes.[3][4] Specifically, there were significant increases in interleukin-5 (a Th2 cytokine) responses and a dose-dependent reduction in the percentage of patients with Th1 responses.[3][4] However, these immunological changes did not translate into clinical benefit in the larger Phase 2 trial, as there were no treatment-related changes in islet antibodies or T-cell numbers.[1][2]
Q3: Were there any discrepancies between preclinical and clinical results for this compound?
A3: Yes, there was a significant discrepancy. In nonobese diabetic (NOD) mice, a model for human type 1 diabetes, subcutaneous injections of this compound substantially delayed the onset and reduced the incidence of diabetes, both before and after disease onset.[5][6] The proposed mechanism in mice was the induction of a Th2-type T-cell response that was cross-reactive with the native insulin B-chain (9-23) peptide, thereby controlling the pathogenic Th1 response.[5][6] This therapeutic effect observed in mice was not replicated in the human Phase 2 clinical trial.[1][2]
Q4: What were the key parameters of the Phase 2 clinical trial that demonstrated the lack of efficacy?
A4: The trial involved 188 patients aged 10-35 with recently diagnosed type 1 diabetes.[1][2] They were randomly assigned to receive subcutaneous injections of placebo or this compound at doses of 0.1 mg, 0.5 mg, or 1.0 mg.[1] The treatment was administered at baseline, weeks 2 and 4, and then monthly for 24 months.[1][7] The primary endpoints were fasting, peak, and AUC C-peptide concentrations during a 2-hour mixed-meal tolerance test, which were measured every 3 months.[1]
Troubleshooting Guide
Issue: Replicating the intended immunological shift from Th1 to Th2 response in human subjects.
Possible Explanation:
While Phase 1 data suggested a shift towards a Th2 response, the more extensive Phase 2 trial did not show a significant impact on key immune markers like islet antibodies and T-cell counts.[1][2][3] This could indicate that the induced Th2 response was insufficient to counteract the autoimmune destruction of beta-cells in the established human disease context. The complexity and heterogeneity of the human immune response to autoantigens in type 1 diabetes may be greater than that modeled in NOD mice.
Experimental Recommendation:
Future studies with similar altered peptide ligands could incorporate more detailed and frequent immunological monitoring. This might include a broader panel of cytokine assays, T-cell receptor sequencing to track specific autoreactive T-cell clones, and assessment of regulatory T-cell populations to better understand the nuances of the immune response to the therapeutic agent.
Issue: Lack of translation from a successful animal model (NOD mice) to human clinical efficacy.
Possible Explanation:
The specific immunodominant epitopes and the overall pathogenesis of type 1 diabetes can differ between NOD mice and humans. This compound is an altered peptide ligand of the insulin B-chain (9-23) peptide, which is a critical T-cell target in NOD mice.[5][6] While this epitope is also relevant in humans, other autoantigens and epitopes may play a more dominant role in the human disease process. Therefore, targeting a single epitope might not be sufficient to halt the autoimmune attack in humans.
Experimental Recommendation:
For future therapeutic development, a multi-pronged approach targeting several key autoantigens or a more generalized immunomodulatory strategy might be more effective. Additionally, careful selection of patient populations based on their specific autoimmune profiles could be considered.
Data Presentation
Table 1: Summary of Phase 2 Clinical Trial Results for this compound
| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) |
| Number of Patients | 47 | 47 | 47 | 47 |
| Mean Peak C-peptide (pmol/ml) at 24 months | 0.54 | 0.59 | 0.57 | 0.48 |
| Decline in C-peptide concentrations over 24 months | ~60% | ~60% | ~60% | ~60% |
| Average Daily Insulin Needs at 24 months | Comparable | Comparable | Comparable | Comparable |
| Changes in Islet Antibodies and T-cell Numbers | None | None | None | None |
Data compiled from the Phase 2 clinical trial results.[1][2]
Experimental Protocols
Protocol: Phase 2 Clinical Trial for this compound
-
Objective: To determine if repeated subcutaneous injections of this compound improve beta-cell function in patients with recently diagnosed type 1 diabetes.[1]
-
Study Design: A randomized, four-arm, placebo-controlled, dose-ranging, multicenter trial.[1]
-
Patient Population: 188 patients aged 10-35 years with a recent diagnosis of type 1 diabetes.[1][2]
-
Treatment Arms:
-
Placebo
-
This compound (0.1 mg)
-
This compound (0.5 mg)
-
This compound (1.0 mg)
-
-
Administration: Subcutaneous injections at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[1][7]
-
Primary Efficacy Endpoint: Measurement of fasting, peak, and area under the curve (AUC) C-peptide concentrations during a 2-hour mixed-meal tolerance test (MMTT). MMTTs were performed at 3-month intervals.[1]
-
Secondary Endpoints:
-
Outcome: No significant difference was observed between the this compound treatment groups and the placebo group in any of the primary or secondary endpoints.[1][2]
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Phase 2 clinical trial workflow for this compound.
Caption: Logical flow from preclinical to clinical outcomes.
References
- 1. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: NBI-6024 Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBI-6024. The primary unexpected outcome identified in clinical research is the lack of efficacy in preserving beta-cell function in patients with new-onset type 1 diabetes, despite promising preclinical results.
Troubleshooting Guide & FAQs
This section addresses specific issues and questions that may arise during this compound experimentation, focusing on the discrepancy between preclinical and clinical results.
Q1: We are not observing the expected immunomodulatory effects of this compound in our humanized mouse model. What could be the reason?
A1: This observation aligns with the key unexpected outcome from the Phase 2 clinical trial (NCT00873561). While preclinical studies in nonobese diabetic (NOD) mice showed that this compound, an altered peptide ligand of the insulin B chain (9-23) epitope, could shift the immune response from a pathogenic Th1 to a protective Th2 phenotype, this did not translate to clinical efficacy in humans.[1][2][3]
Possible reasons for this discrepancy include:
-
Species-specific differences: The immunodominant epitopes and T-cell receptor interactions in NOD mice may not accurately reflect the complexity of the human autoimmune response in type 1 diabetes.
-
Antigenic complexity: The autoimmune attack in human type 1 diabetes may involve a broader range of autoantigens and epitopes than what is observed in the NOD mouse model, where the insulin B (9-23) peptide is a dominant target.[2][4]
-
Dosage and Administration: The doses used in the clinical trial (0.1 mg, 0.5 mg, and 1.0 mg) administered subcutaneously may not have been optimal to induce a significant and sustained immunomodulatory effect in humans.[1]
Troubleshooting Steps:
-
Re-evaluate the animal model: Consider using alternative or multiple preclinical models that may better recapitulate the heterogeneity of human type 1 diabetes.
-
Investigate immune response in detail: In your in-vitro or in-vivo models, perform a comprehensive analysis of T-cell responses to a wider panel of islet autoantigens beyond the insulin B (9-23) peptide.
-
Dose-response studies: If feasible within your experimental design, explore a broader range of this compound concentrations and different administration routes.
Q2: Our clinical trial is not showing any improvement in C-peptide levels or a reduction in insulin needs with this compound treatment. Is this consistent with previous findings?
A2: Yes, this is highly consistent with the results of the Phase 2, randomized, placebo-controlled, dose-ranging clinical trial of this compound.[1] The study found no significant difference in the mean peak C-peptide concentration at 24 months between the groups treated with this compound (at 0.1 mg, 0.5 mg, and 1.0 mg doses) and the placebo group.[1] Furthermore, fasting C-peptide and area under the curve (AUC) C-peptide concentrations declined similarly across all treatment and placebo groups.[1] Daily insulin requirements were also comparable.[1]
Q3: Are there any known safety issues or unexpected adverse events associated with this compound?
A3: The Phase 2 clinical trial data indicates that this compound was well-tolerated at the doses studied.[5] There were no significant safety issues, and the frequency and types of adverse events were comparable between the this compound treatment groups and the placebo group.[5][6] Most adverse events were considered mild to moderate and not likely related to the study drug.[5] No treatment-related changes in islet antibodies or T-cell numbers were observed.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 2 clinical trial of this compound, highlighting the lack of efficacy.
Table 1: Mean Peak C-peptide Concentration at 24 Months
| Treatment Group | Dose | Mean Peak C-peptide (pmol/ml) |
| This compound | 0.1 mg | 0.59 |
| This compound | 0.5 mg | 0.57 |
| This compound | 1.0 mg | 0.48 |
| Placebo | - | 0.54 |
Data from a 2-hour mixed-meal tolerance test. No significant difference was observed between the groups.[1]
Table 2: Decline in C-peptide Concentrations Over 24 Months
| Parameter | Approximate Decline |
| Fasting C-peptide | ~60% |
| Stimulated Peak C-peptide | ~60% |
| AUC C-peptide | ~60% |
The decline was linear and consistent across all treatment and placebo groups.[1]
Experimental Protocols
Phase 2 Clinical Trial Methodology (NCT00873561)
-
Study Design: A randomized, four-arm, placebo-controlled, dose-ranging Phase 2 trial.[1]
-
Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.[1]
-
Treatment Arms:
-
Placebo
-
0.1 mg this compound
-
0.5 mg this compound
-
1.0 mg this compound
-
-
Administration: Subcutaneous injections at baseline, weeks 2 and 4, and then monthly for 24 months.[1]
-
Primary Efficacy Endpoint: Measurement of fasting, peak, and area under the curve (AUC) C-peptide concentrations during a 2-hour mixed-meal tolerance test, performed at 3-month intervals.[1]
-
Immune Function Monitoring: Islet antibodies and CD4+/CD8+ T-cell counts were monitored throughout the study.[1]
Visualizations
Caption: Proposed immunomodulatory mechanism of this compound in preclinical models.
Caption: High-level workflow of the this compound Phase 2 clinical trial.
References
- 1. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Validation & Comparative
NBI-6024: A Comparative Analysis of a Type 1 Diabetes Immunotherapy Candidate
An in-depth guide for researchers and drug development professionals on the antigen-specific immunotherapy NBI-6024, benchmarked against other immunotherapeutic agents for type 1 diabetes. This report details its mechanism of action, clinical trial outcomes, and comparative efficacy, supported by experimental data and methodologies.
Executive Summary
This compound, an altered peptide ligand of the insulin B chain, was developed as an antigen-specific immunotherapy for type 1 diabetes (T1D). The therapeutic rationale was to modulate the autoimmune response by inducing a shift from a pathogenic T helper 1 (Th1) to a protective T helper 2 (Th2) phenotype, thereby preserving pancreatic beta-cell function. While preclinical and early-phase clinical studies showed promise in immune response modification, a comprehensive phase 2 clinical trial did not demonstrate efficacy in maintaining beta-cell function or reducing insulin needs in patients with recent-onset T1D. This guide provides a comparative overview of this compound against other notable T1D immunotherapies, including the FDA-approved Teplizumab, and other agents targeting broader immunosuppression such as Antithymocyte Globulin (ATG), Rituximab, and Abatacept.
Mechanism of Action: this compound
This compound is a synthetic peptide with two amino acid substitutions in the immunodominant 9-23 sequence of the insulin B chain. This alteration was designed to change the nature of the T-cell response to this key autoantigen in T1D.
The proposed mechanism involves the altered peptide ligand (APL) being taken up by antigen-presenting cells (APCs) and presented to autoreactive T-cells. Instead of triggering a pro-inflammatory Th1 response, which leads to beta-cell destruction, this compound was intended to induce a non-pathogenic or regulatory Th2 response. A phase I clinical trial suggested that this compound treatment could shift the immune response towards a protective Th2 phenotype, characterized by an increase in interleukin-5.[1]
Clinical Trial Performance of this compound
A phase 2, randomized, placebo-controlled, dose-ranging trial was conducted to evaluate the efficacy of this compound in patients with recent-onset T1D. The study, however, did not meet its primary endpoints.
Key Findings:
-
Beta-Cell Function: There was no significant difference in the mean peak C-peptide concentration at 24 months between the this compound treated groups (at doses of 0.1 mg, 0.5 mg, and 1.0 mg) and the placebo group.[2][3][4][5] C-peptide levels, a measure of endogenous insulin production, declined by approximately 60% over the 24-month period in all groups, including the placebo group.[2][3][4]
-
Insulin Requirements: The average daily insulin needs at 24 months were comparable across all treatment arms and the placebo group.[2][3][4]
-
Safety: The treatment was well-tolerated with no significant safety concerns. The frequency of adverse events, including injection site reactions and hypoglycemic events, was similar between the this compound and placebo groups.[2][5]
Comparative Analysis with Other Immunotherapies
The following tables and descriptions provide a comparative overview of this compound against other immunotherapies for T1D, highlighting differences in their targets, mechanisms, and clinical outcomes.
Comparison of Mechanisms of Action
| Therapy | Target | Mechanism of Action |
| This compound | Antigen-Specific T-Cells | Altered peptide ligand designed to induce a shift from a Th1 to a Th2 immune response, promoting immune tolerance to insulin.[1][6] |
| Teplizumab (Tzield) | CD3 on T-Cells | Anti-CD3 monoclonal antibody that binds to T-cells, leading to partial agonistic signaling, deactivation of effector T-cells, and expansion of regulatory T-cells.[7][8][9][10][11] |
| Antithymocyte Globulin (ATG) | Multiple T-Cell Antigens | Polyclonal antibody that depletes T-cells, aiming to reduce the autoimmune attack on beta-cells.[12] |
| Rituximab | CD20 on B-Cells | Anti-CD20 monoclonal antibody that depletes B-cells, which are thought to act as antigen-presenting cells that activate pathogenic T-cells.[13][14][15][16][17] |
| Abatacept | CD80/CD86 | A fusion protein (CTLA4-Ig) that blocks the CD28 co-stimulatory signal required for T-cell activation.[18][19] |
Quantitative Comparison of Clinical Trial Data
| Therapy | Primary Endpoint Outcome (C-peptide levels) | Key Secondary Outcomes |
| This compound | No significant difference in mean peak C-peptide at 24 months vs. placebo.[3][4] | No significant difference in daily insulin needs at 24 months.[2][3][4] |
| Teplizumab (Tzield) | In at-risk individuals, delayed progression to clinical T1D by a median of approximately 3 years compared to placebo.[14][20] In newly diagnosed patients, C-peptide levels were significantly higher than placebo.[21] | In the prevention trial, 50% of the Teplizumab group remained diabetes-free versus 22% in the placebo group after a median follow-up of 923 days.[14][16] |
| Antithymocyte Globulin (ATG) | At 2 years, the mean MMTT-stimulated AUC C-peptide was significantly higher in the ATG group vs. placebo (p=0.00005).[1][2][22] | HbA1c was significantly lower at 2 years in the ATG group vs. placebo (p=0.011).[1][22] No significant difference in insulin use was observed.[1] |
| Rituximab | At 1 year, the mean C-peptide AUC was significantly higher in the rituximab group vs. placebo. This effect diminished by 2 years, although the overall rate of decline was delayed by about 8.2 months.[8][13] | At 12 months, HbA1c and insulin dose were significantly lower in the rituximab group. These differences were not significant at 24 months.[8][13] |
| Abatacept | At 2 years, the mean stimulated C-peptide AUC was 59% higher in the abatacept group vs. placebo (p=0.0014). The effect was maintained 1 year after treatment cessation.[18][19][20] | HbA1c levels remained significantly lower in the abatacept group at 3 years.[20] |
Experimental Protocols
This compound Phase 2 Trial Methodology
-
Study Design: A randomized, four-arm, placebo-controlled, dose-ranging phase 2 trial.[2][3][4]
-
Participants: 188 patients, aged 10-35 years, with recently diagnosed T1D.[2][3][4]
-
Intervention: Subcutaneous administration of placebo or this compound at doses of 0.1 mg, 0.5 mg, or 1.0 mg. Injections were given at baseline, weeks 2 and 4, and then monthly until month 24.[2][3][4]
-
Primary Outcome: The primary endpoint was the change in beta-cell function, measured by fasting, peak, and area under the curve (AUC) C-peptide concentrations during a 2-hour mixed-meal tolerance test (MMTT).[2][3][4]
-
Assessments: MMTTs were performed at 3-month intervals. Immune function parameters, including islet antibodies and CD4/CD8 T-cell counts, were also monitored.[2][3][4]
Comparator Therapies: General Trial Methodologies
-
Teplizumab (Prevention Trial): A randomized, placebo-controlled trial in high-risk, non-diabetic relatives of T1D patients. The intervention consisted of a 14-day course of intravenous Teplizumab. The primary endpoint was the time to diagnosis of clinical T1D.[16]
-
Antithymocyte Globulin (ATG): A randomized, double-blind, placebo-controlled trial in patients with new-onset T1D. Participants received a low dose of ATG (2.5 mg/kg) administered as two intravenous infusions. The primary outcome was the change in C-peptide AUC during an MMTT at 1 year.[1][7][11][22]
-
Rituximab: A randomized, placebo-controlled trial in patients with recent-onset T1D. The treatment involved four intravenous infusions of rituximab (375 mg/m²) at weekly intervals. The primary endpoint was the mean C-peptide AUC during an MMTT at 1 year.[8][12][13][14]
-
Abatacept: A randomized, placebo-controlled trial in patients with new-onset T1D. Abatacept was administered via intravenous infusion on days 1, 14, 28, and then monthly for 2 years. The primary outcome was the change in C-peptide AUC at 2 years.[18][19]
Comparative Therapeutic Approaches
The immunotherapies discussed represent distinct strategies for managing T1D. This compound exemplifies an antigen-specific approach, which is highly targeted but may be limited by the complexity of the autoimmune response. In contrast, agents like Teplizumab, ATG, Rituximab, and Abatacept employ broader immunomodulatory or immunosuppressive mechanisms.
Conclusion
The clinical development of this compound highlights the challenges of antigen-specific immunotherapy for T1D. Despite a sound scientific rationale and promising early data, the phase 2 trial results indicate that this particular altered peptide ligand was not effective in preserving beta-cell function in individuals with recent-onset T1D. In contrast, therapies with broader mechanisms of action, such as the T-cell modulating agent Teplizumab, have demonstrated clinical benefit, leading to its regulatory approval for delaying the onset of stage 3 T1D. Other agents like ATG, Rituximab, and Abatacept have also shown some efficacy in preserving C-peptide levels, although their long-term impact and optimal use are still under investigation. The collective data suggest that while antigen-specific therapies remain a desirable goal, current successful interventions in T1D immunotherapy involve more generalized modulation of the immune system. Future research may explore combination therapies or more potent antigen-specific approaches to achieve durable remission of the autoimmune process in T1D.
References
- 1. Therapeutic potential of anti-thymocyte globulin in type 1 diabetes: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Immunotherapy on C-peptide Levels in Patients With Type I Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abatacept Prevention Study | Type 1 Diabetes TrialNet [trialnet.org]
- 5. Insulin and Abatacept trial in type 1 diabetes [diabetes.thekids.org.au]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. NIDDK Central Repository - The Effects of Rituximab on the Progression of Type 1 Diabetes in New Onset Subjects (TN05) [repository.niddk.nih.gov]
- 9. Abatacept for Delay of Type 1 Diabetes Progression in Stage 1 Relatives at Risk: A Randomized, Double-Masked, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Rituximab in New Onset Type 1 Diabetes [stanfordhealthcare.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. med.stanford.edu [med.stanford.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. Abatacept Delays Beta-Cell Loss in Type 1 Diabetes | MDedge [ma1.mdedge.com]
- 19. Costimulation Modulation With Abatacept in Patients With Recent-Onset Type 1 Diabetes: Follow-up 1 Year After Cessation of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Abatacept for Delay of Type 1 Diabetes Progression in Stage 1 Relatives at Risk: A Randomized, Double-Masked, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Low-Dose Anti-Thymocyte Globulin Preserves C-Peptide, Reduces HbA1c, and Increases Regulatory to Conventional T-Cell Ratios in New-Onset Type 1 Diabetes: Two-Year Clinical Trial Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ATG-GCSF in New Onset Type 1 Diabetes [clinicaltrials.stanford.edu]
A Comparative Analysis of NBI-6024, DiaPep277, and GAD65 for Type 1 Diabetes Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of three immunotherapeutic agents—NBI-6024, DiaPep277, and GAD65—investigated for the treatment of type 1 diabetes. This analysis is based on available preclinical and clinical trial data, focusing on their mechanisms of action, efficacy, and experimental protocols.
Introduction
Type 1 diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. Immunotherapy aims to modulate the immune system to halt this destruction and preserve beta-cell function. This guide examines three such investigational therapies: this compound, an altered peptide ligand; DiaPep277, a heat shock protein-derived peptide; and GAD65 (Diamyd), an autoantigen-based therapy.
Mechanism of Action
The three agents employ distinct strategies to modulate the autoimmune response in type 1 diabetes.
-
This compound: This agent is an altered peptide ligand (APL) of the insulin B-chain (amino acids 9-23), a key epitope recognized by autoreactive T-cells.[1][2][3] By modifying the peptide sequence, this compound was designed to shift the immune response from a pathogenic Th1 (pro-inflammatory) to a protective Th2 (anti-inflammatory) phenotype, thereby inhibiting the T-cells that attack beta cells.[1][2] Preclinical studies in non-obese diabetic (NOD) mice showed that this compound could delay the onset and reduce the incidence of diabetes.[1]
-
DiaPep277: This is a 24-amino acid peptide derived from the human 60 kDa heat shock protein (HSP60).[4][5] HSP60 is another autoantigen implicated in type 1 diabetes. DiaPep277 is believed to work by inducing a regulatory T-cell response that suppresses the autoimmune attack on beta cells.[4] It has been shown to modulate the immune response by interacting with Toll-like receptor 2 on regulatory T-cells.[4]
-
GAD65 (Diamyd): Glutamic acid decarboxylase 65 (GAD65) is a major autoantigen in type 1 diabetes.[6][7] The therapeutic approach with GAD65, formulated with alum (GAD-alum), is to induce immunological tolerance.[7][8] By administering the autoantigen, the aim is to desensitize the immune system and reduce the autoimmune response against the beta cells that express GAD65.[8][9] The proposed mechanism involves a shift toward a T-helper 2 (Th2) immune response and the induction of GAD65-specific regulatory T-cells.[7]
Clinical Efficacy: A Comparative Overview
Clinical trial results for these three agents have been varied, with this compound showing a lack of efficacy, while DiaPep277 and GAD65 have demonstrated modest effects in specific patient populations.
This compound
A phase 2, randomized, placebo-controlled trial involving 188 patients with recent-onset type 1 diabetes showed that this compound, at doses of 0.1, 0.5, or 1.0 mg, did not improve or maintain beta-cell function compared to placebo over a 24-month period.[10][11][12] There were no significant differences in C-peptide concentrations (a measure of insulin production), daily insulin needs, or islet autoantibody levels between the this compound and placebo groups.[10][11]
DiaPep277
Several clinical trials have investigated the efficacy of DiaPep277. A phase 3 trial (DIA-AID 1) with 457 patients demonstrated a statistically significant preservation of stimulated C-peptide secretion in the DiaPep277-treated group compared to placebo after 24 months.[4][13] The relative treatment effect was 23.4% in the modified intent-to-treat population.[4][13] Additionally, a higher proportion of patients treated with DiaPep277 maintained an HbA1c of ≤7% and entered partial remission.[4] Earlier phase 2 trials also suggested that DiaPep277 could preserve beta-cell function.[14][15]
GAD65 (Diamyd)
The clinical development of GAD65 has yielded mixed results. Some studies have shown promise, particularly in patients with the HLA DR3-DQ2 haplotype.[16][17] A phase 2b trial (DIAGNODE-2) found that intralymphatic administration of GAD-alum in patients with this specific genotype led to a significant preservation of insulin-producing capacity.[16][17] However, a large European phase 3 trial did not show a statistically significant preservation of beta-cell function in the overall population after 15 months.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound, DiaPep277, and GAD65.
Table 1: this compound Phase 2 Clinical Trial Results [10][11]
| Endpoint (at 24 months) | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) | p-value |
| Mean Peak C-peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 | Not Significant |
| Decline in Peak C-peptide from Baseline | ~60% | ~60% | ~60% | ~60% | Not Significant |
| Average Daily Insulin Needs | Comparable | Comparable | Comparable | Comparable | Not Significant |
Table 2: DiaPep277 Phase 3 (DIA-AID 1) Clinical Trial Results [4][13]
| Endpoint (at 24 months) | Placebo | DiaPep277 | p-value |
| Relative Treatment Effect on Stimulated C-peptide (mITT) | - | 23.4% | 0.037 |
| Patients Maintaining HbA1c ≤7% (mITT) | 44% | 56% | 0.03 |
| Patients in Partial Remission (mITT) | 29% | 38% | 0.08 |
| Reduction in Hypoglycemic Event Risk (mITT) | - | 20% | Not Reported |
Table 3: GAD65 (Diamyd) DIAGNODE-2 Trial Results (HLA DR3-DQ2 Positive Patients) [16][17]
| Endpoint (at 15 months) | Placebo | GAD-alum | p-value |
| Change in Time in Range (TIR, 3.9-10 mmol/L) | -16.7% | -5.1% | 0.0075 |
| Change in Time >13.9 mmol/L | Increase | Reduction | 0.0036 |
| Change in Glucose Management Indicator (GMI) | Increase | Smaller Increase | 0.0025 |
| Change in Glycemic Variability (Standard Deviation) | Increase | Smaller Increase | 0.0219 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
This compound Phase 2 Trial[3][10][11][12][18]
-
Study Design: A randomized, four-arm, placebo-controlled, dose-ranging phase 2 trial.
-
Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.
-
Intervention: Subcutaneous administration of placebo or this compound at doses of 0.1, 0.5, or 1.0 mg at baseline, weeks 2 and 4, and then monthly for 24 months.
-
Primary Endpoint: Change in beta-cell function as measured by fasting, peak, and area under the curve (AUC) C-peptide concentrations during a 2-hour mixed-meal tolerance test (MMTT), measured at 3-month intervals.
-
Secondary Endpoints: Insulin usage, glycemic control, and immune function parameters (islet antibodies, CD4 and CD8 T-cells).
DiaPep277 Phase 3 Trial (DIA-AID 1)[4][13][19][20]
-
Study Design: A multinational, phase 3, balanced-randomized, double-blind, placebo-controlled, parallel-group clinical study.
-
Participants: 457 newly diagnosed type 1 diabetes patients aged 16-45 years.
-
Intervention: Subcutaneous injections of DiaPep277 or placebo quarterly for 2 years.
-
Primary Efficacy Endpoint: The change from baseline in the area under the glucagon-stimulated C-peptide curve.
-
Secondary Endpoints: Change from baseline in mixed-meal stimulated C-peptide secretion, fasting C-peptide, and achieving target HbA1c ≤7%.
-
Exploratory Endpoints: Partial remission (target HbA1c on insulin ≤0.5 units/kg/day) and hypoglycemic event rate.
GAD65 (Diamyd) Phase 2b Trial (DIAGNODE-2)[16][17]
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind trial.
-
Participants: 109 recent-onset type 1 diabetes patients aged 12 to 24 years with GAD65 antibodies, fasting C-peptide > 0.12 nmol/L, and carrying the HLA DR3-DQ2 haplotype.
-
Intervention: Three intralymphatic injections of 4 μg GAD-alum with oral vitamin D supplementation, or placebo.
-
Primary Efficacy Endpoint: Preservation of endogenous insulin secretion measured by the standard mixed meal tolerance test (MMTT), specifically the stimulated C-peptide area under the curve.
-
Exploratory Endpoints: Glycemic control assessed by 14-day continuous glucose monitoring (CGM) at months 0, 6, and 15.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Proposed mechanism of action for DiaPep277.
References
- 1. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Immune modulation in type 1 diabetes mellitus using DiaPep277: a short review and update of recent clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diamyd.com [diamyd.com]
- 7. ovid.com [ovid.com]
- 8. Phase III, randomised, double-blind, placebo-controlled, multicentre trial to evaluate the efficacy and safety of rhGAD65 to preserve endogenous beta cell function in adolescents and adults with recently diagnosed type 1 diabetes, carrying the genetic HLA DR3-DQ2 haplotype: the DIAGNODE-3 study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diatribe.org [diatribe.org]
- 10. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Treatment of new-onset type 1 diabetes with peptide DiaPep277 is safe and associated with preserved beta-cell function: extension of a randomized, double-blind, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-cell function in new-onset type 1 diabetes and immunomodulation with a heat-shock protein peptide (DiaPep277): a randomised, double-blind, phase II trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Intralymphatic GAD-Alum (Diamyd®) Improves Glycemic Control in Type 1 Diabetes With HLA DR3-DQ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Comparative Analysis of NBI-6024 and Teplizumab for the Treatment of Type 1 Diabetes
An objective comparison of two immunomodulatory agents, NBI-6024 and teplizumab, in the context of type 1 diabetes (T1D) therapy. This guide provides a detailed examination of their mechanisms of action, clinical efficacy, and the experimental protocols employed in their evaluation.
This document is intended for researchers, scientists, and drug development professionals engaged in the field of autoimmune diseases, particularly type 1 diabetes. Herein, we present a comprehensive comparison of this compound, an altered peptide ligand, and teplizumab, an anti-CD3 monoclonal antibody. The information is based on available clinical trial data and preclinical research to provide a clear, data-driven assessment of their respective therapeutic potentials.
At a Glance: this compound vs. Teplizumab
| Feature | This compound | Teplizumab |
| Drug Class | Altered Peptide Ligand | Anti-CD3 Monoclonal Antibody |
| Target | Autoreactive T-cells recognizing insulin B (9-23) peptide | CD3 complex on T-lymphocytes |
| Proposed Mechanism | Induction of a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 T-cell response | Modulation of T-cell activity, induction of regulatory T-cells, and reduction of pro-inflammatory cytokines |
| Clinical Efficacy | Phase 2 trial showed no significant improvement in preserving beta-cell function compared to placebo.[1][2] | Clinically proven to delay the onset of Stage 3 T1D and preserve beta-cell function in newly diagnosed patients.[3][4] |
| Administration | Subcutaneous injection[1][5] | Intravenous infusion[3] |
Mechanism of Action
The fundamental difference between this compound and teplizumab lies in their approach to modulating the autoimmune response that characterizes type 1 diabetes.
This compound: An Altered Peptide Ligand Approach
This compound is an altered peptide ligand (APL) derived from the immunodominant 9-23 amino acid region of the insulin B chain.[6][7] The core concept behind this approach is to engage and modify the behavior of the specific T-cells that mistakenly identify the insulin B chain as a foreign antigen, leading to the destruction of pancreatic beta-cells.
The intended mechanism of this compound is to induce a shift in the T-cell response from a pathogenic, pro-inflammatory Th1 phenotype to a protective, anti-inflammatory Th2 phenotype.[6] In preclinical studies involving nonobese diabetic (NOD) mice, this compound demonstrated the ability to induce Th2-type T-cell responses that were cross-reactive with the native insulin B (9-23) peptide, suggesting a potential to downregulate the autoimmune attack.[7]
Teplizumab: A Broad T-Cell Modulator
Teplizumab is a humanized anti-CD3 monoclonal antibody.[4] Its target, the CD3 complex, is a crucial component of the T-cell receptor (TCR) signaling machinery present on all T-lymphocytes.[8][9] By binding to CD3, teplizumab induces a broader modulation of the T-cell population, rather than targeting only a specific subset of autoreactive cells.
The mechanism of teplizumab is multifaceted and involves:
-
Partial Agonistic Signaling: Binding of teplizumab to the CD3 complex leads to a transient activation of T-cells, followed by a state of anergy or exhaustion, particularly in autoreactive T-cells.[3][4]
-
Induction of Regulatory T-cells (Tregs): Teplizumab promotes the expansion and function of Tregs, which are specialized T-cells that suppress the activity of other immune cells, thereby helping to restore immune tolerance.[8]
-
Modulation of Cytokine Production: The treatment shifts the cytokine profile from a pro-inflammatory to a more tolerogenic state.[9]
Clinical Efficacy: A Tale of Two Outcomes
The clinical development of this compound and teplizumab has yielded markedly different results, highlighting the challenges of translating preclinical promise into clinical benefit.
This compound: A Lack of Efficacy in Phase 2
A randomized, placebo-controlled, dose-ranging Phase 2 clinical trial (NCT00873561) was conducted to evaluate the efficacy of this compound in patients with recent-onset type 1 diabetes.[1] The study, however, did not meet its primary endpoint. Treatment with this compound at repeated doses of 0.1, 0.5, or 1.0 mg did not result in a significant improvement or maintenance of beta-cell function compared to placebo.[1][10]
Key Findings from the this compound Phase 2 Trial:
-
C-peptide Levels: At 24 months, there was no significant difference in the mean peak C-peptide concentrations between the this compound treatment groups and the placebo group.[1][2] C-peptide levels, a measure of endogenous insulin production, declined in all groups.[1]
-
Insulin Needs: The average daily insulin requirements at the end of the 24-month treatment period were comparable across all treatment arms and the placebo group.[1][2]
Quantitative Data from this compound Phase 2 Trial (at 24 months) [1]
| Parameter | Placebo | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) |
| Mean Peak C-peptide (pmol/ml) | 0.54 | 0.59 | 0.57 | 0.48 |
Teplizumab: Demonstrated Efficacy in Delaying and Treating T1D
In contrast to this compound, teplizumab has demonstrated clinical efficacy in multiple studies, leading to its approval by the FDA to delay the onset of stage 3 type 1 diabetes in at-risk individuals.[4]
Key Findings from Teplizumab Clinical Trials:
-
Delay of T1D Onset: In a pivotal study of individuals at high risk for developing T1D, a single 14-day course of teplizumab significantly delayed the progression to clinical type 1 diabetes.[3]
-
Preservation of Beta-Cell Function: In patients with newly diagnosed T1D, teplizumab has been shown to preserve beta-cell function, as evidenced by a slower decline in C-peptide levels compared to placebo.
Experimental Protocols: A Closer Look at the Methodologies
Understanding the design of the clinical trials is crucial for interpreting their outcomes.
This compound Phase 2 Trial (NCT00873561) Protocol [1][5]
-
Study Design: A randomized, four-arm, placebo-controlled, dose-ranging Phase 2 trial.[1]
-
Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.[1]
-
Intervention: Subcutaneous administration of placebo or this compound at doses of 0.1 mg, 0.5 mg, or 1.0 mg.[1] Dosing occurred at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[1][5]
-
Primary Endpoint: To determine if repeated subcutaneous injections of this compound improve beta-cell function.[1]
-
Key Assessments: Fasting, peak, and area under the curve (AUC) C-peptide concentrations were measured during a 2-hour mixed-meal tolerance test (MMTT) at 3-month intervals.[1] Immune function parameters, including islet antibodies and CD4/CD8 T-cell counts, were also monitored.[1]
Teplizumab Clinical Trial Protocol (Representative Example)
The protocols for teplizumab trials vary depending on the patient population (at-risk vs. newly diagnosed) and the specific study phase. A representative protocol for delaying the onset of T1D is summarized below.
-
Study Design: Randomized, placebo-controlled, double-blind trial.[3]
-
Participants: Individuals aged 8 years and older at high risk for developing type 1 diabetes (e.g., relatives of T1D patients with specific autoantibodies).[3]
-
Intervention: A single 14-day course of intravenous teplizumab or placebo.[3]
-
Primary Endpoint: Time to diagnosis of clinical type 1 diabetes.
-
Key Assessments: Oral glucose tolerance tests (OGTTs) performed at regular intervals to monitor for disease progression. C-peptide levels and immune cell populations are also assessed.
Conclusion
The comparative analysis of this compound and teplizumab offers valuable insights into the complexities of developing immunomodulatory therapies for type 1 diabetes. While both agents were designed to interfere with the autoimmune destruction of pancreatic beta-cells, their clinical trajectories have diverged significantly.
This compound, with its targeted approach of inducing a Th1 to Th2 shift, did not demonstrate efficacy in a Phase 2 clinical trial.[1] This outcome underscores the potential disconnect between promising preclinical data in animal models and clinical effectiveness in humans.
In contrast, teplizumab, which employs a broader mechanism of T-cell modulation, has been successfully translated into a clinically effective therapy for delaying the onset of type 1 diabetes.[4] Its success highlights the potential of targeting the CD3 complex as a therapeutic strategy in T-cell-mediated autoimmune diseases.
For researchers and drug developers, the story of this compound and teplizumab serves as a compelling case study. It emphasizes the importance of robust preclinical models that accurately reflect human disease, the need for a deep understanding of the underlying immunology, and the inherent challenges in developing targeted versus broader immunomodulatory approaches. Future research will likely focus on refining these strategies, potentially through combination therapies or the development of next-generation immunomodulators with improved efficacy and safety profiles.
References
- 1. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Teplizumab - Wikipedia [en.wikipedia.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teplizumab: Anti-CD3 Monoclonal Antibody for Delaying Type 1 Diabetes | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 9. What is the mechanism of Teplizumab? [synapse.patsnap.com]
- 10. diabetesjournals.org [diabetesjournals.org]
NBI-6024 Mechanism of Action: A Case Study in Translational Failure from Preclinical Promise to Clinical Disappointment
A comparative analysis of the validation pathway for NBI-6024, an altered peptide ligand designed to modulate the autoimmune response in Type 1 Diabetes. This guide examines the preclinical rationale, clinical trial data, and ultimate discontinuation of this compound, offering a comparative perspective with other immunomodulatory approaches.
This compound, an altered peptide ligand (APL) of the insulin B chain, emerged as a promising therapeutic candidate for Type 1 Diabetes (T1D) by targeting the core autoimmune pathology of the disease. The proposed mechanism of action was based on the principle of immune modulation, specifically shifting the pathogenic T-helper 1 (Th1) cell response to a protective T-helper 2 (Th2) phenotype. Despite a strong preclinical rationale and encouraging Phase I data, the subsequent Phase II clinical trial failed to demonstrate clinical efficacy, leading to the termination of its development. This guide provides a detailed validation journey of this compound's mechanism of action, from initial concept to its clinical endpoint, and compares it with other immunomodulatory strategies in T1D.
Preclinical Validation in a Nonobese Diabetic (NOD) Mouse Model
The initial validation of this compound's mechanism of action was conducted in the nonobese diabetic (NOD) mouse, a well-established animal model for T1D. In these preclinical studies, this compound demonstrated the ability to delay the onset and reduce the incidence of diabetes. The proposed mechanism for this protective effect was the induction of a Th2-type T-cell response that was cross-reactive with the native insulin B (9-23) peptide, thereby suppressing the autoimmune attack on pancreatic β-cells.
Clinical Evaluation in Humans: A Two-Phase Journey
The promising preclinical data prompted the clinical development of this compound in patients with recent-onset T1D. The clinical validation was designed to first establish the immunomodulatory effects in a small-scale study (Phase I) and then to confirm the clinical benefit in a larger, more definitive trial (Phase II).
Phase I Clinical Trial: Initial Signs of Immunomodulation
A Phase I clinical trial was conducted to assess the safety and immunomodulatory effects of this compound in humans. The study demonstrated that administration of this compound led to an increase in the production of interleukin-5 (IL-5), a cytokine associated with the Th2 response. Furthermore, a dose-dependent decrease in the percentage of patients exhibiting a Th1 response to the native insulin B (9-23) peptide was observed. These findings provided the first evidence that this compound could indeed modulate the human immune response in a manner consistent with its proposed mechanism of action.
Phase II Clinical Trial: Failure to Translate to Clinical Efficacy
The encouraging results from the Phase I trial led to a large-scale, randomized, placebo-controlled Phase II clinical trial to determine if the observed immunomodulation would translate into a tangible clinical benefit, specifically the preservation of β-cell function. However, the results of this pivotal trial were conclusively negative.
The Phase II study was a multicenter, randomized, double-blind, placebo-controlled trial involving patients with recent-onset T1D. Participants were randomly assigned to receive one of three doses of this compound or a placebo. The primary endpoint was the change in C-peptide levels, a measure of endogenous insulin production and a key indicator of β-cell function. Secondary endpoints included daily insulin usage, HbA1c levels, and the frequency of hypoglycemic events.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase II clinical trial of this compound, comparing the treatment groups to the placebo group.
Table 1: Mean Peak C-peptide Response to a Mixed-Meal Tolerance Test at 24 Months
| Treatment Group | Mean Peak C-peptide (pmol/mL) |
| Placebo | 0.54 |
| This compound (0.1 mg) | 0.59 |
| This compound (0.5 mg) | 0.57 |
| This compound (1.0 mg) | 0.48 |
No statistically significant differences were observed between the this compound treatment groups and the placebo group.
Table 2: Average Daily Insulin Needs at 24 Months
| Treatment Group | Average Daily Insulin (Units/kg) |
| Placebo | Data not specified in available abstracts |
| This compound (all doses) | Comparable to placebo |
The study found no significant differences in the average daily insulin needs between the this compound and placebo groups.[1]
Table 3: Immune Function Parameters
| Parameter | Result |
| Islet Antibodies | No treatment-related changes observed |
| CD4 and CD8 T-cell numbers | No treatment-related changes observed |
The trial did not find any significant impact of this compound on the levels of islet antibodies or the numbers of circulating CD4 and CD8 T-cells.[1]
Visualizing the Validation Pathway and Mechanism of Action
To better understand the conceptual framework and the experimental process, the following diagrams illustrate the proposed mechanism of this compound, the workflow of the Phase II clinical trial, and the logical progression of the validation effort.
References
NBI-6024 Clinical Trial Results: A Comparative Analysis for Immunomodulatory Therapies in New-Onset Type 1 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial results for NBI-6024, an investigational immunomodulatory agent for new-onset type 1 diabetes. The performance of this compound is compared with other notable immunomodulatory therapies, Teplizumab and Otelixizumab, that have been evaluated in similar patient populations. This document summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanism of action to offer a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize the primary efficacy endpoint data from the respective clinical trials of this compound, Teplizumab, and Otelixizumab. The primary endpoint for all three trials was the change in C-peptide levels, a key indicator of endogenous insulin production and beta-cell function.
Table 1: this compound Phase II Clinical Trial Results
| Treatment Group | Mean Peak C-peptide at 24 Months (pmol/mL) |
| Placebo | 0.54 |
| This compound (0.1 mg) | 0.59 |
| This compound (0.5 mg) | 0.57 |
| This compound (1.0 mg) | 0.48 |
In the this compound Phase II trial, there was no significant difference in the mean peak C-peptide concentration at 24 months between any of the this compound treatment groups and the placebo group. All groups, including placebo, showed an approximate 60% decline in C-peptide concentrations over the 24-month period, and daily insulin needs were comparable across all arms of the study.
Table 2: Teplizumab (Protégé) Phase III Clinical Trial Results
| Treatment Group | Change in Mean C-peptide AUC from Baseline at 2 Years (nmol/L) |
| Placebo | -0.46 |
| Teplizumab | -0.28 |
The Protégé trial demonstrated that Teplizumab significantly reduced the loss of C-peptide area under the curve (AUC) at 2 years compared to placebo (p=0.002), indicating a preservation of beta-cell function.[1][2]
Table 3: Otelixizumab (DEFEND-1) Phase III Clinical Trial Results
| Treatment Group | Change in 2-hr C-peptide AUC from Baseline at 12 Months (nmol/L) |
| Placebo | -0.20 |
| Otelixizumab (3.1 mg) | -0.22 |
The DEFEND-1 trial, using a low dose of Otelixizumab, did not meet its primary endpoint, showing no significant difference in the change in C-peptide AUC at 12 months between the Otelixizumab and placebo groups (p=0.81).[3][4][5]
Experimental Protocols
This compound Phase II Trial (NCT00873561)
-
Study Design: A randomized, four-arm, placebo-controlled, dose-ranging Phase II clinical trial.
-
Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.
-
Treatment Regimen: Participants were randomly assigned to receive subcutaneous injections of either placebo or this compound at doses of 0.1 mg, 0.5 mg, or 1.0 mg. Injections were administered at baseline, weeks 2 and 4, and then monthly for a total of 24 months.
-
Primary Endpoint: The primary efficacy endpoint was the change in fasting, peak, and area under the curve (AUC) C-peptide concentrations during a 2-hour mixed-meal tolerance test (MMTT), measured at 3-month intervals.
-
Secondary Endpoints: Immune function parameters, including islet antibodies and CD4+ and CD8+ T-cell counts, were also assessed.
Teplizumab Protégé Trial (NCT00129259)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III clinical trial.[1]
-
Participants: 516 patients with new-onset type 1 diabetes.
-
Treatment Regimen: Participants received a 14-day course of intravenous Teplizumab or placebo at baseline and again at 26 weeks. The Teplizumab dosing was escalated over the first four days.[1][6]
-
Primary Endpoint: The primary endpoint was the change in C-peptide AUC from a 4-hour MMTT at 2 years.
-
Secondary Endpoints: Secondary endpoints included insulin usage and HbA1c levels.
Otelixizumab DEFEND-1 Trial (NCT00678886)
-
Study Design: A randomized, placebo-controlled, double-blind, multicenter Phase III clinical trial.[3]
-
Participants: 281 patients with new-onset type 1 diabetes.
-
Treatment Regimen: Participants received a single 8-day course of intravenous Otelixizumab (total dose of 3.1 mg) or placebo.[3][4]
-
Primary Endpoint: The primary endpoint was the change in C-peptide AUC from a 2-hour MMTT at 12 months.[3][4][5]
-
Secondary Endpoints: Secondary endpoints included HbA1c, glucose variability, and insulin dose.[4]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is an altered peptide ligand of the insulin B chain. Its proposed mechanism of action involves modulating the autoimmune response by shifting the T-cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. This is thought to be achieved by altering the T-cell receptor signaling cascade upon presentation by antigen-presenting cells.
Caption: Proposed mechanism of this compound in shifting the T-cell response from Th1 to Th2.
Experimental Workflow for C-peptide Measurement
The primary endpoint in these clinical trials was assessed using a Mixed-Meal Tolerance Test (MMTT). This standardized procedure is crucial for evaluating residual beta-cell function.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Low-Dose Otelixizumab Anti-CD3 Monoclonal Antibody DEFEND-1 Study: Results of the Randomized Phase III Study in Recent-Onset Human Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose otelixizumab anti-CD3 monoclonal antibody DEFEND-1 study: results of the randomized phase III study in recent-onset human type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Review of Altered Peptide Ligands for Type 1 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Altered Peptide Ligands (APLs) represent a promising immunotherapeutic strategy for Type 1 Diabetes (T1D), aiming to modulate the autoimmune response that targets pancreatic β-cells. This guide provides a comparative review of key APLs that have been investigated in preclinical and clinical studies, focusing on their efficacy, mechanisms of action, and the experimental data supporting their development.
Introduction to Altered Peptide Ligands in T1D
Type 1 Diabetes is an autoimmune disease characterized by the destruction of insulin-producing β-cells in the pancreas by autoreactive T cells. APLs are synthetic peptides derived from autoantigens, such as insulin, glutamic acid decarboxylase (GAD65), and heat shock protein 60 (Hsp60), with modifications to their amino acid sequence. These alterations are designed to change the nature of the T-cell response, ideally shifting it from a pro-inflammatory (Th1) to an anti-inflammatory or regulatory (Th2/Treg) phenotype, thereby protecting the remaining β-cells from autoimmune attack.
Comparative Analysis of Key Altered Peptide Ligands
This section details the performance of prominent APLs investigated for T1D, with a focus on clinical and preclinical data.
NBI-6024: An Altered Insulin B:9-23 Peptide
This compound is an APL of the immunodominant insulin B-chain epitope (B:9-23). It was designed to deviate the pathogenic Th1 response to a protective Th2 response.
Mechanism of Action: this compound competitively inhibits the recognition of the native insulin B:9-23 peptide by pathogenic T-cell clones.[1] It induces a T-cell response characterized by the production of Th2 cytokines, such as IL-4 and IL-10, which can suppress the pro-inflammatory Th1 cells that mediate β-cell destruction.[2]
Clinical Trial Data Summary: A phase II randomized, placebo-controlled trial evaluated the efficacy of this compound in patients with recent-onset T1D.[1] The study, however, did not meet its primary endpoint of preserving β-cell function.[1][2] There was no significant difference in the decline of C-peptide levels, insulin requirements, or HbA1c between the this compound and placebo groups over a 24-month period.[1] A prior phase I study had suggested a shift from a Th1 to a Th2 cytokine profile in response to the APL.[3]
| Parameter | This compound (0.1 mg) | This compound (0.5 mg) | This compound (1.0 mg) | Placebo |
| Number of Patients | 48 | 48 | 45 | 47 |
| Mean Peak C-Peptide at 24 months (pmol/mL) | 0.59 | 0.57 | 0.48 | 0.54 |
| Mean AUC C-Peptide at 24 months (nmol/L/min) | 28.1 | 28.1 | 23.8 | 28.1 |
| Mean Daily Insulin Dose at 24 months (IU) | 47.8 | 57.2 | 51.6 | 47.3 |
| Mean HbA1c at 24 months (%) | 8.1 | 8.8 | 8.6 | 8.0 |
| Data from the Phase II clinical trial of this compound.[1][4] |
DiaPep277: A Peptide from Heat Shock Protein 60
DiaPep277 is a 24-amino-acid peptide derived from the human 60-kDa heat shock protein (Hsp60), which acts as an immunomodulatory agent.[5]
Mechanism of Action: DiaPep277 is thought to work by inducing a shift from a pro-inflammatory Th1 response to a more protective Th2 and regulatory T-cell response.[6] This modulation of the immune system is intended to prevent the further destruction of pancreatic β-cells.[7]
Clinical Trial Data Summary: DiaPep277 has undergone extensive clinical investigation, including phase II and phase III trials. A phase III study (DIA-AID 1) demonstrated a statistically significant, albeit modest, preservation of C-peptide secretion in patients treated with DiaPep277 compared to placebo over a two-year period.[1][8] Treated patients also showed improved glycemic control.[1][8] An earlier phase II trial also suggested a beneficial effect on C-peptide levels.[5][6]
| Parameter | DiaPep277 | Placebo | P-value |
| Number of Patients (mITT) | 226 | 231 | |
| Change in Glucagon-Stimulated C-peptide AUC from Baseline (nmol/L/20 min) | -3.108 | -4.058 | 0.037 |
| Patients Maintaining HbA1c ≤7% (mITT) | 56% | 44% | 0.03 |
| Patients in Partial Remission (PP) | 42% | 30% | 0.035 |
| Relative Reduction in Hypoglycemic Event Risk (mITT) | 20% | - | |
| Data from the DIA-AID 1 Phase III clinical trial.[1][8][9][10][11][12] |
GAD65-Derived Altered Peptide Ligands
Glutamic acid decarboxylase 65 (GAD65) is another key autoantigen in T1D. While many studies have focused on using the whole GAD65 protein as an immunotherapy, there is also preclinical research into using APLs derived from GAD65.[13][14][15][16][17][18][19]
Mechanism of Action: The principle behind GAD65 APLs is similar to that of other APLs: to modulate the T-cell response to GAD65 from a destructive to a tolerogenic one. This can involve anergizing pathogenic T cells or inducing regulatory T cells.[18]
Preclinical Data: Preclinical studies in NOD (non-obese diabetic) mice have explored the use of GAD65-derived peptides and APLs to prevent or delay the onset of diabetes.[13][18] These studies have shown that it is possible to design APLs that can down-regulate GAD65-specific Th1 responses and induce anti-inflammatory cytokines.[18] For instance, a minimal and soluble peptide derived from GAD65 has been shown to induce tolerance in an HLA transgenic mouse model.[13][20]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings in APL research. Below are summaries of key experimental protocols used in the evaluation of these immunotherapies.
T-Cell Proliferation Assay (CFSE-based)
This assay is used to measure the proliferation of T cells in response to stimulation with a native peptide or an APL.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at a concentration of 10-20 x 10^6 cells/mL in a protein-low buffer (e.g., PBS with 0.1% BSA). Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[21][22][23][24] Quench the labeling reaction by adding 5-10 volumes of complete culture medium.
-
Cell Culture and Stimulation: Wash the cells and resuspend in complete RPMI medium. Plate the cells in a 96-well plate and stimulate with the peptide of interest (native or APL) at various concentrations. Include a positive control (e.g., anti-CD3 antibody or PHA) and a negative (unstimulated) control.[22]
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Acquire the cells on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells. Each peak of decreasing fluorescence intensity represents a cell division.[22][23]
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Profiling
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ or anti-human IL-4) overnight at 4°C.[3][25]
-
Blocking: Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
Cell Incubation: Add PBMCs to the wells along with the specific peptide antigen (native or APL) or a positive control stimulus (e.g., PHA). Incubate for 18-48 hours at 37°C in a CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine. After incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: Add a substrate (e.g., BCIP/NBT) that will be converted by the enzyme into a colored precipitate, forming spots at the sites of cytokine secretion.
-
Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell. For dual-color ELISpot (e.g., for IFN-γ and IL-4), different enzyme-substrate systems are used to produce spots of different colors.[3][25]
Flow Cytometry for Regulatory T-Cell (Treg) Analysis
This protocol is for the identification and quantification of regulatory T cells (CD4+CD25+FoxP3+).
-
Cell Preparation: Isolate PBMCs as described above.
-
Surface Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers. A typical panel includes:
-
CD3 (e.g., clone UCHT1)
-
CD4 (e.g., clone RPA-T4)
-
CD25 (e.g., clone M-A251)
-
CD127 (e.g., clone eBioRDR5) Incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a specialized buffer kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) to allow for intracellular staining.[7][10]
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against the transcription factor FoxP3 (e.g., clone PCH101).[10] Incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in a suitable buffer for flow cytometry. Acquire the cells on a flow cytometer. Tregs are typically identified by gating on CD3+, then CD4+ lymphocytes, followed by identifying the CD25high and CD127low/- population, and finally confirming FoxP3 expression within this gate.[26][27][28]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: APL Mechanism of Action.
Caption: Immunological Assay Workflow.
Caption: APL Therapeutic Logic.
Conclusion
Altered Peptide Ligands have been a focal point of research for T1D immunotherapy, with the goal of re-establishing immune tolerance to β-cell autoantigens. While the clinical trial results for this compound were disappointing, the modest but significant effects of DiaPep277 in a phase III trial suggest that this approach holds potential. The ongoing preclinical development of APLs derived from other autoantigens like GAD65 indicates that the field is actively seeking more effective candidates. Future success in APL therapy for T1D will likely depend on a deeper understanding of the precise T-cell epitopes involved in the disease, the optimal design of APLs to induce a robust and durable regulatory immune response, and potentially combination therapies that target multiple aspects of the autoimmune process. The experimental protocols and data presented in this guide are intended to provide a valuable resource for researchers and drug developers working towards this goal.
References
- 1. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human IFN-γ/IL-4 Double-Color ELISPOT | ImmunoSpot® [immunospot.com]
- 4. scienceopen.com [scienceopen.com]
- 5. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Introducing the Dish Soap Protocol: A Unified Approach for Multi‐Modal Intracellular Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Treatment of recent-onset type 1 diabetic patients with DiaPep277: results of a double-blind, placebo-controlled, randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. GAD65 autoimmunity-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and modulation of a naturally processed T cell epitope from the diabetes-associated autoantigen human glutamic acid decarboxylase 65 (hGAD65) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein-engineered molecules carrying GAD65 epitopes and targeting CD35 selectively down-modulate disease-associated human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Similarities between bacterial GAD and human GAD65: Implications in gut mediated autoimmune type 1 diabetes | PLOS One [journals.plos.org]
- 18. Use of Altered Peptide Ligands in the Treatment of Diabetes - Edgar Engleman [grantome.com]
- 19. Recognition of Posttranslationally Modified GAD65 Epitopes in Subjects With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Development of a Tolerogenic Peptide From Glutamate Decarboxylase as a Candidate for Antigen-Specific Immunotherapy in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 22. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Validation of a double-color ELISpot assay of IFN-γ and IL-4 production in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Generation of Human Regulatory T Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DiaPep-277 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Meta-Analysis of NBI-6024 and Alternative Immunotherapies for New-Onset Type 1 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the clinical trial data for NBI-6024, an investigational altered peptide ligand, against other immunomodulatory agents in the treatment of new-onset type 1 diabetes. The objective is to present a clear, data-driven comparison of efficacy and to detail the experimental protocols to inform future research and development in this therapeutic area.
Executive Summary
This compound was developed as an antigen-specific immunotherapy designed to modulate the autoimmune response against pancreatic beta cells in type 1 diabetes. However, a key Phase 2 clinical trial demonstrated that this compound was not effective in preserving beta-cell function. In contrast, other immunomodulatory approaches, such as anti-CD3 antibodies (Teplizumab) and anti-thymocyte globulin (ATG), have shown varying degrees of success in slowing the decline of C-peptide levels in patients with new-onset type 1 diabetes. This guide will delve into the quantitative data from these trials to provide a comparative perspective.
Data Presentation: Comparative Efficacy of Immunomodulatory Agents
The following tables summarize the key efficacy endpoints from the clinical trials of this compound and selected alternative therapies. The primary measure of efficacy is the preservation of beta-cell function, as assessed by C-peptide levels.
Table 1: this compound Phase 2 Clinical Trial Results at 24 Months
| Treatment Group (n=188) | Mean Peak C-peptide (pmol/mL) | Average Daily Insulin Dose (IU) | A1C (%) |
| Placebo | 0.54 | 47.3 ± 17.6 | 8.0 ± 2.1 |
| This compound (0.1 mg) | 0.59 | 47.8 ± 20.4 | 8.1 ± 2.1 |
| This compound (0.5 mg) | 0.57 | 57.2 ± 36.5 | 8.8 ± 3.0 |
| This compound (1.0 mg) | 0.48 | 51.6 ± 21.8 | 8.6 ± 2.6 |
Table 2: Comparative Efficacy of Alternative Immunomodulatory Therapies
| Therapy | Trial | Primary Endpoint | Result |
| Teplizumab | Protégé | Change in C-peptide AUC at 2 years | Reduced loss of C-peptide mean AUC vs. placebo (p=0.027). |
| Teplizumab | Phase 3 (NCT03875729) | Change in C-peptide levels at 78 weeks | 59.3% difference in mean change from baseline in C-peptide levels favoring teplizumab over placebo (p < 0.001). |
| Low-Dose ATG | Phase 2b | Mean AUC C-peptide at 2 years | Significantly higher in ATG group vs. placebo (p=0.00005). |
| Otelixizumab | DEFEND-1 | Change in 2-h C-peptide AUC at 12 months | No significant difference between otelixizumab and placebo groups (-0.22 vs. -0.20 nmol/L, p=0.81). |
| Rituximab | TrialNet (TN05) | Mean AUC for stimulated C-peptide at 12 months | Significantly higher for the rituximab group than for the placebo group. |
| Abatacept | Phase 2 | C-peptide levels at 2 years | 59% higher in the abatacept-treated group compared to the placebo group. |
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT00873561)
-
Objective: To determine if repeated subcutaneous injections of this compound could improve beta-cell function in patients with recently diagnosed type 1 diabetes.
-
Study Design: A randomized, four-arm, placebo-controlled, dose-ranging Phase 2 trial.
-
Participants: 188 patients, aged 10-35 years, with a recent diagnosis of type 1 diabetes.
-
Treatment Arms:
-
Placebo
-
This compound (0.1 mg)
-
This compound (0.5 mg)
-
This compound (1.0 mg)
-
-
Dosing Regimen: Subcutaneous administration at baseline, weeks 2 and 4, and then monthly until month 24.
-
Primary Efficacy Endpoint: Fasting, peak, and area under the curve (AUC) C-peptide concentrations during a 2-hour mixed-meal tolerance test (MMTT), measured at 3-month intervals.
-
Secondary Endpoints: Daily insulin needs, HbA1c levels, and immune function parameters (islet antibodies, CD4 and CD8 T-cells).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
T-Cell Cross-Reactivity: A Comparative Analysis of NBI-6024 and Insulin
For Immediate Release
San Diego, CA – December 8, 2025 – This guide provides a comprehensive comparison of the T-cell response to NBI-6024, an altered peptide ligand (APL) of the insulin B-chain (9-23) epitope, and native insulin. This compound was developed as a potential immunomodulatory therapy for type 1 diabetes, aiming to shift the autoimmune response from a pathogenic to a protective phenotype. This document summarizes key experimental findings, presents quantitative data on T-cell cross-reactivity, and details the methodologies employed in these critical studies.
Introduction to this compound
This compound is a synthetic peptide in which two amino acids of the native human insulin B-chain (9-23) sequence have been substituted. Specifically, tyrosine at position 16 and cysteine at position 19 are replaced with alanine.[1] This modification was designed to alter the peptide's interaction with the T-cell receptor (TCR) and modulate the subsequent immune response. The primary hypothesis was that this compound could induce a T-helper 2 (Th2) type immune response, characterized by the production of regulatory cytokines, which would be cross-reactive with the native insulin B (9-23) peptide and thereby suppress the pathogenic T-helper 1 (Th1) response responsible for the destruction of pancreatic beta cells in type 1 diabetes.[2]
Comparative Analysis of T-Cell Responses
Preclinical and early clinical studies have investigated the T-cell response to this compound in comparison to the native insulin B (9-23) peptide. These studies have focused on T-cell proliferation, cytokine secretion profiles, and the overall shift in the immune response phenotype.
Preclinical Evidence in NOD Mice
Studies in non-obese diabetic (NOD) mice, a primary animal model for type 1 diabetes, demonstrated that this compound could induce a robust T-cell response.[2] While unable to stimulate the proliferation of pathogenic T-cell clones reactive to the native insulin B (9-23) peptide, vaccination with this compound led to strong cellular responses characterized by the production of Th2 cytokines such as IL-4 and IL-10.[2] Importantly, these responses were found to be cross-reactive with the native insulin B (9-23) antigen.[2] This cross-reactivity is believed to be the mechanism behind the observed protective effects of this compound in NOD mice, where it delayed the onset and reduced the incidence of diabetes.[2]
Clinical Findings in Human Subjects
A Phase I clinical trial involving patients with recent-onset type 1 diabetes provided key insights into the immunomodulatory effects of this compound in humans. The study utilized the Enzyme-Linked Immunospot (ELISpot) assay to measure T-cell responses to both this compound and the native insulin B (9-23) peptide. The results indicated that administration of this compound led to a significant, dose-dependent reduction in the percentage of patients exhibiting Th1 responses (as measured by IFN-γ production) to both the native insulin peptide and this compound itself.[3] Conversely, there was a significant increase in IL-5 responses, a marker of a Th2 phenotype, in patients who received this compound compared to the placebo group.[3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the Phase I clinical trial of this compound, focusing on the T-cell cytokine responses to in vitro stimulation with the native insulin B (9-23) peptide and this compound.
| Treatment Group | Antigen Stimulation | Cytokine Measured | Mean Response (Spot Forming Cells / 10^6 PBMC) | Change from Baseline |
| Placebo | Insulin B (9-23) | IFN-γ | High prevalence of responders | No significant change |
| This compound (pooled doses) | Insulin B (9-23) | IFN-γ | Significant reduction in responders | Dose-dependent decrease |
| Placebo | This compound | IFN-γ | High prevalence of responders | No significant change |
| This compound (pooled doses) | This compound | IFN-γ | Significant reduction in responders | Dose-dependent decrease |
| Placebo | Insulin B (9-23) | IL-5 | Low baseline response | No significant change |
| This compound (pooled doses) | Insulin B (9-23) | IL-5 | Significant increase | Increased response |
| Placebo | This compound | IL-5 | Low baseline response | No significant change |
| This compound (pooled doses) | This compound | IL-5 | Significant increase | Increased response |
Data adapted from the Phase I clinical trial publication. "High prevalence of responders" indicates that Th1 responses were almost exclusively observed in the placebo-treated diabetic population. "Significant reduction in responders" and "Significant increase" are based on the statistical analysis presented in the source study.
Signaling Pathways and Experimental Workflows
Proposed Immunomodulatory Mechanism of this compound
The intended mechanism of this compound involves shifting the T-cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. This is achieved through the altered peptide ligand's interaction with the T-cell receptor, leading to a different downstream signaling cascade compared to the native insulin peptide.
Caption: Proposed mechanism of this compound immunomodulation.
Experimental Workflow: ELISpot Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. The following diagram outlines the typical workflow for an ELISpot assay used to assess T-cell responses to this compound and insulin.
References
- 1. No Effect of the Altered Peptide Ligand this compound on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, this compound, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulation in type 1 diabetes by this compound, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Immunotherapies for Type 1 Diabetes: NBI-6024 vs. GAD65-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for two distinct antigen-specific immunotherapies for Type 1 Diabetes (T1D): NBI-6024, an altered peptide ligand of the insulin B-chain, and a GAD65-derived peptide therapy. Both approaches aimed to halt the autoimmune destruction of pancreatic beta cells in the non-obese diabetic (NOD) mouse model, a key preclinical model for human T1D. The data presented here is based on peer-reviewed publications of the original preclinical studies.
At a Glance: Comparative Preclinical Efficacy
The following tables summarize the key quantitative outcomes from preclinical studies of this compound and a representative GAD65-peptide immunotherapy.
Table 1: Comparison of Preclinical Study Designs and Outcomes
| Parameter | This compound (Insulin B:9-23 APL) | GAD65-Derived Peptides |
| Target Autoantigen | Insulin B-chain (9-23) | Glutamic Acid Decarboxylase (GAD65) |
| Therapeutic Agent | This compound: An altered peptide ligand (APL) with alanine substitutions at positions 16 and 19 of the insulin B:9-23 peptide. | A mixture of GAD65-derived peptides. |
| Animal Model | Non-obese diabetic (NOD) mice | Non-obese diabetic (NOD) mice |
| Primary Mechanism | Induction of a Th2-type immune response (IL-4, IL-10 production), deviating from the pathogenic Th1 response. | Induction of a Th2-type immune response (IL-5 production) and active suppression of diabetogenic T-cells. |
| Route of Administration | Subcutaneous injections | Nasal administration |
| Reported Efficacy | Substantially delayed onset and reduced incidence of diabetes in NOD mice, both in prevention and treatment settings.[1][2] | Significantly delayed or prevented diabetes onset, with 60% of treated mice remaining disease-free at 52 weeks.[3] |
| Clinical Outcome | A Phase II clinical trial showed no significant difference from placebo in preserving beta-cell function in patients with recent-onset T1D.[4][5] | GAD65-based therapies have had mixed results in human clinical trials, with some showing modest effects on C-peptide preservation but not achieving primary endpoints. |
Table 2: Quantitative Preclinical Efficacy Data
| Study Group | Incidence of Diabetes | Mean Week of Onset |
| This compound (Prevention Study) | ||
| Control (PBS) | 90% | 20 |
| This compound | 30% | >30 |
| GAD65 Peptides (Prevention Study) | ||
| Control Peptide | 90% by 35 weeks | Not specified |
| GAD65 Peptides | 40% by 52 weeks | Delayed |
Proposed Mechanism of Action: A Shared Pathway of Immune Deviation
Both this compound and the GAD65-peptide therapy were designed to modulate the autoimmune response by shifting it from a destructive Th1-dominated pathway to a protective or regulatory Th2-dominated pathway.
Caption: Proposed mechanism of action for this compound and GAD65-peptide therapies.
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the original publications, this section summarizes the key methodologies employed in the preclinical evaluation of this compound and GAD65-peptides.
Animal Studies in Non-Obese Diabetic (NOD) Mice
-
Animals: Female NOD mice were used as they have a higher incidence of spontaneous diabetes.
-
Disease Monitoring: Mice were monitored for diabetes onset by regularly checking for glycosuria (glucose in urine) and confirming with blood glucose measurements. Diabetes was typically diagnosed after two consecutive high blood glucose readings.
-
Treatment Protocols:
-
This compound: Administered via subcutaneous injections. Both prevention protocols (starting in young, pre-diabetic mice) and treatment protocols (starting after disease onset) were tested.[1][2]
-
GAD65 Peptides: A single intranasal administration was given to young (2-3 week old) NOD mice to induce tolerance before the widespread onset of autoimmunity.[3]
-
In Vitro T-cell Proliferation Assays
-
Objective: To measure the proliferative response of T-cells isolated from treated and control mice when exposed to the autoantigen.
-
General Protocol:
-
Spleen cells were isolated from mice.
-
Cells were cultured in the presence of the autoantigen (e.g., insulin B:9-23 peptide or GAD65).
-
T-cell proliferation was measured, often by the incorporation of a radioactive tracer ([³H]thymidine) into the DNA of dividing cells. A higher radioactive count indicated greater proliferation.
-
Cytokine Release Assays (ELISPOT)
-
Objective: To determine the type of immune response (Th1 vs. Th2) by measuring the secretion of specific cytokines.
-
General Protocol:
-
Spleen cells were cultured in wells coated with antibodies specific for certain cytokines (e.g., IFN-γ for Th1, IL-4/IL-5 for Th2).
-
Cells were stimulated with the autoantigen.
-
If a T-cell secretes the target cytokine, it is captured by the antibody on the well surface.
-
A second, labeled antibody is used to detect the captured cytokine, resulting in a colored spot. Each spot represents a single cytokine-secreting cell.
-
The number of spots for IFN-γ versus IL-4/IL-5 indicates the Th1/Th2 balance of the immune response.
-
Caption: General experimental workflow for preclinical evaluation.
Discussion and Clinical Translation
The preclinical data for both this compound and GAD65-peptide therapy were promising, demonstrating that antigen-specific immunotherapy could prevent or delay autoimmune diabetes in the NOD mouse model. The proposed mechanism of shifting the immune response from a pathogenic Th1 to a protective Th2 phenotype was supported by in vitro assays.
However, the translation of these findings to human clinical trials has been challenging. A Phase II trial of this compound in patients with recent-onset T1D did not show any benefit in preserving beta-cell function compared to placebo.[4][5] Similarly, various clinical trials of GAD65-based therapies have yielded mixed results, generally failing to meet their primary efficacy endpoints despite showing some immunological effects.
This disparity highlights the complexities of translating therapies from inbred mouse models, raised in specific pathogen-free conditions, to a genetically diverse human population with a wide range of environmental exposures. The preclinical success of these therapies, followed by their clinical failures, serves as an important case study for the development of future immunotherapies for Type 1 Diabetes.
References
- 1. Peripheral T cell clones from NOD mice specific for GAD65 peptides: lack of islet responsiveness or diabetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of GAD65-specific regulatory T-cells inhibits ongoing autoimmune diabetes in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | Preventing type 1 diabetes in late-stage pre-diabetic NOD mice with insulin: A central role for alum as adjuvant [frontiersin.org]
- 5. Protein-engineered molecules carrying GAD65 epitopes and targeting CD35 selectively down-modulate disease-associated human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for NBI-6024
Ensuring the safe and compliant disposal of investigational compounds like NBI-6024 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for pharmaceutical waste is paramount to protect both personnel and the ecosystem. This guide provides essential, step-by-step information for the proper disposal of this compound, a research-use-only peptide ligand.
While specific disposal instructions for this compound are not publicly available, general best practices for the disposal of investigational drugs and laboratory chemicals provide a clear framework. These procedures are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates the safe management of hazardous waste.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of gloves, safety glasses, and a lab coat.[4] For compounds with the potential to emit toxic vapors, a respirator may also be necessary.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with other investigational compounds, should be approached systematically. The following protocol outlines the necessary steps from initial waste generation to final disposal.
-
Waste Characterization and Segregation : The first step is to determine if the this compound waste is hazardous.[3][5] Hazardous waste can be defined by characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] Given that this compound is a peptide, it is unlikely to be ignitable, corrosive, or reactive. However, its toxicological properties may not be fully known. Therefore, it is prudent to handle it as a chemical waste stream. Segregate this compound waste from other laboratory waste to ensure proper handling.[4]
-
Container Selection and Labeling : Select a compatible and leak-proof container for the this compound waste.[6][7] The container should be clearly labeled as "HAZARDOUS WASTE".[6] The label must include:
-
Accumulation and Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be secure and regularly inspected.[6] Keep the container closed except when adding waste.
-
Request for Disposal : Once the waste container is full or ready for disposal, a formal request must be submitted to your institution's Environmental Health and Safety (EHS) department.[6] EHS is responsible for the collection, proper storage, and ultimate disposal of hazardous chemical waste.[3][6]
-
Final Disposal Method : The standard and environmentally preferred method for the disposal of pharmaceutical and chemical waste is incineration by a licensed hazardous waste disposal vendor.[8] Your institution's EHS department will manage the transfer of the waste to an EPA-permitted incinerator.[6]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key parameters based on general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Waste Accumulation Time | Should not be accumulated for extended periods; regular disposal is necessary. | [4] |
| Container Fill Level | Do not overfill; typically, fill to no more than three-quarters full. | [9] |
| SAA Inspection Frequency | Weekly inspections of the Satellite Accumulation Area are recommended. | [6] |
Experimental Protocols: Waste Disposal Workflow
The following outlines a standard experimental workflow for the disposal of laboratory waste, applicable to this compound.
Objective : To safely collect, label, and prepare this compound waste for disposal by the institutional EHS department.
Materials :
-
Appropriate Personal Protective Equipment (PPE)
-
Compatible, leak-proof waste container
-
Hazardous waste labels
-
Pen for labeling
Procedure :
-
Don all necessary PPE, including gloves, safety glasses, and a lab coat.
-
At the point of generation, collect all waste materials containing this compound (e.g., unused solutions, contaminated vials, pipette tips).
-
Carefully transfer the waste into the designated, compatible waste container. Avoid splashing or creating aerosols.
-
Once waste is added, securely close the container lid.
-
Affix a completed hazardous waste label to the container. Ensure all fields are filled out accurately.
-
Store the container in the designated and registered Satellite Accumulation Area (SAA).
-
Conduct and document weekly inspections of the SAA.
-
When the container is ready for pickup, submit a chemical waste disposal request to the EHS department as per institutional procedures.
Visualizing the Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. danielshealth.com [danielshealth.com]
- 3. odu.edu [odu.edu]
- 4. gmpsop.com [gmpsop.com]
- 5. trumedwaste.com [trumedwaste.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. ysamphy.com [ysamphy.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. abdn.ac.uk [abdn.ac.uk]
Essential Safety and Logistical Information for Handling NBI-6024
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of research compounds like NBI-6024 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and maintain the integrity of your research.
Understanding this compound
This compound is an altered peptide ligand, a class of compounds that requires careful handling to ensure both researcher safety and compound stability.[1][2][3][4] Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling research-grade peptides and altered peptide ligands.[5][6][7][8][9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against accidental exposure.[7][10][11] The following table summarizes the recommended PPE for handling this compound.
| Body Area | Required PPE | Purpose | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | To prevent skin contact. | Nitrile gloves are a standard choice.[7][10] Always inspect gloves for tears or contamination before use. Change gloves immediately if they become contaminated.[7] |
| Eyes | Safety glasses or goggles | To protect against splashes of reconstituted solutions or aerosolized powder.[7][11] | Must be ANSI-approved (marked with "Z87").[10] Goggles provide a higher level of protection against splashes.[11] |
| Body | Laboratory coat | To protect skin and clothing from spills.[7][11] | A standard cotton lab coat is generally sufficient. For larger quantities or tasks with a higher risk of splashing, a fluid-resistant apron may be considered.[12] |
| Respiratory | Not generally required for small quantities | To prevent inhalation of lyophilized powder. | When handling larger quantities of lyophilized powder that could become airborne, work in a fume hood or a biological safety cabinet.[7] If engineering controls are not available, a respirator may be necessary.[11][12] |
Handling and Storage Protocols
Proper handling and storage are critical for maintaining the stability and efficacy of this compound.
| Procedure | Detailed Methodology |
| Receiving and Initial Storage | Upon receipt, inspect the vial for any damage. For long-term storage of the lyophilized powder, it is recommended to store it at -20°C or -80°C in a dry environment, protected from light.[6][13] |
| Reconstitution | Before opening, allow the vial to warm to room temperature to prevent condensation.[13] Reconstitute the peptide using a sterile, high-purity solvent as recommended by the supplier or your experimental protocol. Swirl the vial gently to dissolve the contents; do not shake vigorously.[9] |
| Short-term Storage of Solutions | Once reconstituted, store the solution at 2-8°C for short-term use.[9] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the solution into smaller, single-use volumes.[6][9] |
| Long-term Storage of Solutions | For long-term storage of the reconstituted solution, store the aliquots at -20°C or colder.[13] |
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound (lyophilized or solution) | Treat as chemical waste. Do not dispose of it down the drain or in regular trash.[5][8] Collect in a designated, properly labeled hazardous waste container.[7] |
| Contaminated Labware (vials, pipette tips, etc.) | Collect in a designated hazardous waste container.[7] |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated hazardous waste container.[7] |
Follow your institution's specific guidelines for chemical waste disposal and contact your Environmental Health and Safety (EH&S) department for guidance on proper disposal procedures.[5][7]
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a research setting.
Caption: Workflow for safe handling of this compound.
References
- 1. No effect of the altered peptide ligand this compound on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered peptide ligands can modify the Th2 T cell response to the immunodominant 161–175 peptide of LACK (Leishmania homolog for the receptor of activated C kinase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The good, the bad and the ugly: how altered peptide ligands modulate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intelligenthq.com [intelligenthq.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. peptide24.store [peptide24.store]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. realpeptides.co [realpeptides.co]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. research.arizona.edu [research.arizona.edu]
- 13. NIBSC - Peptide Storage [nibsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
